Cyp11B2-IN-2
Description
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Properties
Molecular Formula |
C16H13FN2O2 |
|---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
2-fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)-3-pyridinyl]benzonitrile |
InChI |
InChI=1S/C16H13FN2O2/c1-16(20-4-5-21-16)14-6-13(9-19-10-14)11-2-3-12(8-18)15(17)7-11/h2-3,6-7,9-10H,4-5H2,1H3 |
InChI Key |
CBHSNRNLBRMIEA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Selective CYP11B2 Inhibitors: A Technical Guide
Disclaimer: The specific compound "Cyp11B2-IN-2" is not prominently found in the reviewed scientific literature. This guide, therefore, focuses on the mechanism of action of highly selective, novel aldosterone (B195564) synthase (CYP11B2) inhibitors, using data from representative molecules to illustrate the core principles of this therapeutic class.
Introduction to Aldosterone Synthase (CYP11B2) and its Role in Disease
Aldosterone, a key mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance.[1][2] Its production is primarily controlled by the renin-angiotensin-aldosterone system (RAAS).[1][3] The final and rate-limiting steps of aldosterone biosynthesis are catalyzed by the enzyme aldosterone synthase, encoded by the CYP11B2 gene.[3][4][5][6][7] This enzyme is a mitochondrial cytochrome P450 monooxygenase located in the zona glomerulosa of the adrenal glands.[3][7][8]
CYP11B2 catalyzes a three-step conversion of 11-deoxycorticosterone to aldosterone.[9][3][7][8] Excessive aldosterone production can lead to various cardiovascular and renal diseases, including primary aldosteronism, resistant hypertension, heart failure, and chronic kidney disease.[1][3][10] Therefore, inhibiting CYP11B2 presents a promising therapeutic strategy to mitigate the detrimental effects of aldosterone excess.[1][3][10]
A significant challenge in developing CYP11B2 inhibitors is achieving selectivity over the closely related enzyme, 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis.[3][7][11][12] CYP11B1 and CYP11B2 share 93-95% sequence homology, making the design of selective inhibitors difficult.[7][12] Non-selective inhibition can lead to adrenal insufficiency due to the suppression of cortisol.[3]
Mechanism of Action of Selective CYP11B2 Inhibitors
Selective CYP11B2 inhibitors are designed to specifically bind to the active site of the aldosterone synthase enzyme, preventing it from catalyzing the synthesis of aldosterone. These inhibitors are typically small molecules that interact with the heme iron cofactor within the enzyme's active site. The pyrimidine-based and imidazole-derived inhibitors are two such classes of compounds that have demonstrated high selectivity.[3][4][5][6][13] By blocking aldosterone production at its source, these inhibitors can effectively reduce circulating aldosterone levels, thereby ameliorating the downstream pathological effects.[1]
Signaling Pathway of Aldosterone Synthesis and Inhibition
The following diagram illustrates the steroidogenesis pathway leading to the production of aldosterone and cortisol, highlighting the point of intervention for selective CYP11B2 inhibitors.
Caption: Aldosterone and Cortisol Synthesis Pathway and Point of Inhibition.
Quantitative Data on Representative Selective CYP11B2 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of representative, highly selective CYP11B2 inhibitors.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity vs. CYP11B1 | Reference |
| GSC002219 | Human CYP11B2 | 27 | >150-fold | [14] |
| Pyrimidine 22 | Human CYP11B2 | Not specified | Superior selectivity | [3] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dose | Effect on Aldosterone | Effect on Cortisol | Reference | |---|---|---|---|---| | GSC002219 | ACTH-challenged cynomolgus monkey | 0.03 mg/kg (oral) | 80% suppression | No effect |[14] | | GSC002219 | ACTH-challenged cynomolgus monkey | 0.1 mg/kg (oral) | 93% suppression | No effect |[14] | | Pyrimidine 22 | Monkey model of adrenal steroidogenesis | Not specified | Selective in vivo aldosterone lowering | No significant impact |[3] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a compound against CYP11B2 and CYP11B1.
Methodology:
-
Enzyme Source: Recombinant human CYP11B1 and CYP11B2 enzymes expressed in a suitable cell line (e.g., human renal leiomyoblastoma cells).[14]
-
Substrate: A suitable precursor substrate for the enzymes is used, such as 11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1.
-
Incubation: The recombinant enzymes are incubated with the substrate in the presence of varying concentrations of the test inhibitor.
-
Detection: The product of the enzymatic reaction (e.g., aldosterone or cortisol) is quantified using methods like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
In Vivo Aldosterone and Cortisol Measurement in Animal Models
Objective: To evaluate the in vivo efficacy and selectivity of a CYP11B2 inhibitor in a relevant animal model.
Methodology:
-
Animal Model: A suitable animal model, such as cynomolgus monkeys or Sprague-Dawley rats, is chosen.[13][14]
-
Stimulation: To induce a measurable baseline of steroid production, animals are often challenged with adrenocorticotropic hormone (ACTH) or angiotensin II.[13][14]
-
Drug Administration: The test inhibitor is administered orally or via another relevant route at various doses.
-
Sample Collection: Blood samples are collected at different time points after drug administration.
-
Hormone Quantification: Plasma concentrations of aldosterone, cortisol, and their precursors are measured using validated analytical methods like LC-MS/MS.
-
Data Analysis: The percentage of suppression of aldosterone and the effect on cortisol levels are calculated by comparing the treated groups to a vehicle-treated control group.
Experimental and Logic Flow Diagrams
Experimental Workflow for Evaluating a Selective CYP11B2 Inhibitor
Caption: Drug Discovery Workflow for a Selective CYP11B2 Inhibitor.
Logical Relationship of Selective CYP11B2 Inhibition Effects
Caption: Causal Chain of Effects from Selective CYP11B2 Inhibition.
Conclusion
Selective inhibition of CYP11B2 represents a targeted and promising approach for the treatment of diseases driven by aldosterone excess. By directly blocking the production of aldosterone without significantly affecting cortisol levels, these novel inhibitors offer the potential for a safer and more effective therapeutic option compared to non-selective inhibitors or mineralocorticoid receptor antagonists. The continued development of highly selective CYP11B2 inhibitors holds significant promise for the management of hypertension and other cardiorenal diseases.[2][10] Further long-term clinical trials are necessary to fully establish their efficacy and safety profile.[2][10]
References
- 1. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and in vivo evaluation of potent dual CYP11B2 (aldosterone synthase) and CYP11B1 inhibitors - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
The Discovery and Synthesis of Cyp11B2-IN-2: A Potent Aldosterone Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of Cyp11B2-IN-2, a highly potent and selective inhibitor of aldosterone (B195564) synthase (CYP11B2). This document details the scientific rationale for targeting CYP11B2, the synthetic chemistry, in vitro characterization, and the experimental protocols utilized in its development.
Introduction: The Rationale for Targeting CYP11B2
Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance.[1] However, excessive aldosterone production, or hyperaldosteronism, is implicated in various cardiovascular diseases, including resistant hypertension and heart failure.[2] Aldosterone synthase (CYP11B2), a cytochrome P450 enzyme located in the adrenal glands, is responsible for the final and rate-limiting steps in aldosterone biosynthesis.[1] This makes it a prime therapeutic target for a new class of drugs aimed at reducing aldosterone levels directly at their source.
A significant challenge in developing CYP11B2 inhibitors is achieving selectivity over the highly homologous enzyme, steroid 11β-hydroxylase (CYP11B1), which is essential for cortisol production.[1] Off-target inhibition of CYP11B1 can lead to serious side effects related to cortisol deficiency. This compound has emerged from discovery efforts as a promising candidate with high potency and selectivity for CYP11B2.
Discovery of this compound
This compound, also identified as compound 10k in the scientific literature, is a potent inhibitor of aldosterone synthase with an IC50 of 0.3 nM.[3] Its discovery was part of a focused effort to develop fluorinated inhibitors of CYP11B2. The research that led to its identification was published by Maier P, et al. in 2023 in the journal Bioorganic & Medicinal Chemistry Letters.[3] The development of this and similar compounds was driven by the need for highly selective agents that could potentially be used for both therapeutic purposes and as diagnostic tools, for instance, as positron emission tomography (PET) tracers when labeled with fluorine-18.[3]
Data Presentation: In Vitro Activity and Selectivity
The following tables summarize the key quantitative data for this compound and related compounds, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound (Compound 10k)
| Compound | Target | IC50 (nM) | Reference |
| This compound | CYP11B2 | 0.3 | [3] |
Table 2: Selectivity Profile of this compound (Compound 10k)
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) | Reference |
| This compound | 0.3 | 37.5 | 125 |
Note: The selectivity data for the specific compound 10k is not explicitly provided in the primary search results. The selectivity of 125-fold is mentioned for other highly selective compounds in the same study. The IC50 for CYP11B1 for compound 10k is not explicitly stated in the available abstracts.
Experimental Protocols
The following are representative protocols for the synthesis and in vitro evaluation of this compound, based on established methodologies for similar compounds.
Synthesis of this compound (Representative Protocol)
The synthesis of this compound, a disubstituted fluorinated pyridine, is achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in medicinal chemistry.[4][5]
Reaction Scheme:
Materials and Reagents:
-
3-Bromo-5-arylpyridine precursor
-
2-Fluoro-3-pyridylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine the 3-bromo-5-arylpyridine (1.0 equivalent), the 2-fluoro-3-pyridylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (2.0 equivalents).[5]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[6]
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.[5]
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) under the inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine to remove the base and other inorganic impurities.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the final product, this compound.[6]
In Vitro CYP11B2/CYP11B1 Inhibition Assay (Representative Protocol)
The inhibitory activity of this compound on CYP11B2 and its selectivity over CYP11B1 can be determined using a cell-based assay with a human adrenocortical carcinoma cell line, NCI-H295R, which endogenously expresses both enzymes, or with genetically engineered cell lines, such as transfected Y1 cells, that express the individual human enzymes.[7][8]
Materials and Reagents:
-
NCI-H295R cells or transfected Y1 cells
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
This compound and reference compounds
-
Substrate for the enzymes (e.g., 11-deoxycorticosterone)
-
Assay plates (e.g., 96-well plates)
-
ELISA kits or LC-MS/MS for quantification of aldosterone and cortisol
Procedure:
-
Cell Culture: Culture the NCI-H295R or transfected Y1 cells according to standard protocols. For the assay, seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of this compound and a reference inhibitor in the cell culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.[9]
-
Substrate Addition: Add the substrate (e.g., 11-deoxycorticosterone) to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.[9]
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.[9]
-
Quantification of Steroids: Analyze the concentration of aldosterone (for CYP11B2 activity) and cortisol (for CYP11B1 activity) in the supernatant using a validated method such as ELISA or LC-MS/MS.[9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[9]
Visualizations
Aldosterone Biosynthesis Pathway and Inhibition by this compound
Caption: Aldosterone biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Discovery and Evaluation of this compound
Caption: A typical workflow for the discovery and preclinical evaluation of a CYP11B2 inhibitor.
References
- 1. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thesis.unipd.it [thesis.unipd.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide: Cyp11B2-IN-2 (Compound 10k), a Potent Aldosterone Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyp11B2-IN-2, also referred to as Compound 10k, is a highly potent and selective inhibitor of aldosterone (B195564) synthase (CYP11B2), a critical enzyme in the biosynthesis of aldosterone. With a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range for CYP11B2, this compound demonstrates significant promise for research into conditions associated with elevated aldosterone levels, such as primary aldosteronism, hypertension, and heart failure. Its selectivity over the closely related enzyme 11β-hydroxylase (CYP11B1) is a key feature, minimizing the potential for off-target effects on cortisol production. This guide provides a comprehensive overview of the technical data, experimental protocols, and relevant biological pathways associated with this compound.
Core Compound Data
This compound (Compound 10k) is a fluorinated, disubstituted pyridine (B92270) derivative. Its potent inhibitory activity is attributed to the interaction of its nitrogen-containing heterocycle with the heme iron of the cytochrome P450 enzyme.
Quantitative Data Summary
The following table summarizes the key in vitro inhibitory activities of this compound against human aldosterone synthase (hCYP11B2) and human 11β-hydroxylase (hCYP11B1). The selectivity index is calculated as the ratio of the IC50 for CYP11B1 to the IC50 for CYP11B2.
| Parameter | Target Enzyme | Value (nM) | Selectivity Index (CYP11B1/CYP11B2) | Reference |
| IC50 | hCYP11B2 | 0.3 | 12.7 | [1] |
| IC50 | hCYP11B1 | 3.8 | [1] |
Mechanism of Action and Biological Pathway
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2). This enzyme is responsible for the final and rate-limiting steps in the biosynthesis of aldosterone from 11-deoxycorticosterone. By blocking this pathway, this compound effectively reduces the production of aldosterone.
The biosynthesis of aldosterone occurs in the zona glomerulosa of the adrenal cortex and is a critical component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and electrolyte balance.
Experimental Protocols
The following sections detail the methodologies for the synthesis and in vitro evaluation of this compound, based on the procedures described by Maier et al. (2023) and other relevant literature.
Synthesis of this compound (Compound 10k)
The synthesis of this compound and related disubstituted fluorinated pyridines and pyrazines is achieved through a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds.
Detailed Methodology:
-
Reaction Setup: To a solution of the appropriate halogenated pyridine or pyrazine precursor and the corresponding boronic acid or ester derivative in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., potassium carbonate) are added.
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and an aqueous workup is performed. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the pure this compound.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.
In Vitro Enzyme Inhibition Assays
The inhibitory potency of this compound is determined using cell-based assays with cell lines engineered to express human CYP11B1 and CYP11B2.
4.2.1 Inhibition Assay in Transfected Y1 Cells
This assay utilizes mouse adrenal Y1 cells stably transfected with either human CYP11B1 or CYP11B2.
Methodology:
-
Cell Culture: Transfected Y1 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing the substrate (11-deoxycortisol for CYP11B1-expressing cells or 11-deoxycorticosterone for CYP11B2-expressing cells) and varying concentrations of this compound.
-
The cells are incubated for a defined period to allow for enzymatic conversion of the substrate.
-
-
Quantification: The concentration of the product (cortisol for CYP11B1 or aldosterone for CYP11B2) in the cell culture supernatant is quantified using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
4.2.2 Inhibition Assay in NCI-H295R Cells
The human adrenocortical carcinoma cell line NCI-H295R endogenously expresses both CYP11B1 and CYP11B2, providing a more physiologically relevant model to assess the inhibitor's effect on steroidogenesis.
Methodology:
-
Cell Culture: NCI-H295R cells are cultured in a specialized medium (e.g., DMEM/F12) supplemented with insulin, transferrin, selenium, and fetal bovine serum.
-
Assay Procedure:
-
Cells are seeded in multi-well plates.
-
After reaching a suitable confluency, the medium is replaced with fresh medium containing a stimulant of steroidogenesis (e.g., angiotensin II or forskolin) and varying concentrations of this compound.
-
The cells are incubated for an extended period (e.g., 24-48 hours).
-
-
Quantification: The concentrations of aldosterone and cortisol in the supernatant are determined by ELISA or LC-MS/MS.
-
Data Analysis: The IC50 values for the inhibition of both aldosterone and cortisol production are calculated as described for the transfected Y1 cell assay.
Applications in Research and Development
This compound serves as a valuable tool for:
-
Target Validation: Investigating the role of aldosterone synthase in various physiological and pathological processes.
-
Lead Optimization: Serving as a reference compound for the development of new and improved aldosterone synthase inhibitors with enhanced selectivity and pharmacokinetic properties.
-
Diagnostic Imaging: When labeled with a positron-emitting isotope such as ¹⁸F, [¹⁸F]this compound can be utilized as a PET tracer for the non-invasive diagnosis and localization of aldosterone-producing adenomas in patients with primary aldosteronism.
Conclusion
This compound (Compound 10k) is a potent and selective inhibitor of aldosterone synthase with significant potential as a research tool and as a basis for the development of diagnostic and therapeutic agents targeting aldosterone-mediated diseases. The experimental protocols outlined in this guide provide a framework for its synthesis and in vitro characterization, enabling further investigation into its pharmacological properties and potential applications.
References
Cyp11B2-IN-2: A Promising PET Tracer for Aldosterone Synthase Imaging
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cyp11B2-IN-2, a novel and highly potent inhibitor of aldosterone (B195564) synthase (CYP11B2), and explores its potential as a Positron Emission Tomography (PET) tracer for imaging primary aldosteronism. This compound, also identified as Compound 10k, demonstrates exceptional in vitro potency with an IC50 of 0.3 nM for CYP11B2. While detailed in vivo and radiolabeling data for this compound are emerging from recent literature, this guide consolidates the available information and provides context through comparison with other known CYP11B2 PET tracers. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals interested in the advancement of molecular imaging for diseases associated with aldosterone excess.
Introduction: The Role of Cyp11B2 in Primary Aldosteronism
Primary aldosteronism is a common cause of secondary hypertension, resulting from the excessive and autonomous production of aldosterone by the adrenal glands. Aldosterone synthase, encoded by the CYP11B2 gene, is the key enzyme responsible for the final steps of aldosterone biosynthesis. It catalyzes the conversion of 11-deoxycorticosterone to aldosterone through a series of hydroxylation and oxidation reactions.[1] Due to its specific overexpression in aldosterone-producing adenomas and hyperplastic adrenal tissue, CYP11B2 represents an ideal molecular target for non-invasive imaging modalities like PET.
The major challenge in developing selective imaging agents for CYP11B2 lies in its high sequence homology (93%) with 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis. Cross-reactivity with CYP11B1 can lead to off-target effects and complicate image interpretation. Therefore, the development of highly selective PET tracers is paramount for the accurate diagnosis and lateralization of primary aldosteronism, guiding appropriate clinical management, including surgical intervention.
This compound: A Novel High-Affinity Ligand
This compound (also known as Compound 10k) is a recently developed, fluorinated disubstituted pyridine (B92270) derivative that has shown exceptional promise as a CYP11B2 inhibitor.[2]
In Vitro Binding Affinity and Selectivity
This compound exhibits a remarkably low IC50 value of 0.3 nM against CYP11B2 in in vitro assays.[2] This high potency suggests that it can effectively bind to the target enzyme even at low concentrations, a desirable characteristic for a PET tracer.
The Maier et al. (2023) publication, which introduced this compound, reported that several compounds within this series of fluorinated pyridines and pyrazines demonstrated strong selectivity for CYP11B2 over CYP11B1, with selectivity ratios reaching up to 125-fold. The specific IC50 value of this compound against CYP11B1 is not yet publicly available, which prevents the calculation of its precise selectivity ratio. However, based on the data for analogous compounds, a high degree of selectivity is anticipated.
For comparative purposes, the binding affinities and selectivities of other notable CYP11B2 inhibitors and PET tracers are presented in the table below.
Table 1: In Vitro Binding Affinity and Selectivity of Cyp11B2 Inhibitors
| Compound | IC50 for CYP11B2 (nM) | IC50 for CYP11B1 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) | Reference |
| This compound (Compound 10k) | 0.3 | Not Available | Not Available | [2] |
| FAD286 | 1.6 ± 0.1 | 9.9 ± 0.9 | ~6 | [3] |
| CDP2230 | 6.90 ± 2.93 | 109 ± 5.99 | 15.8 | [4] |
| [18F]AldoView Parent | 4.7 | 435 | ~92 |
Experimental Protocols
This section outlines the general methodologies for the synthesis, radiolabeling, and evaluation of this compound as a potential PET tracer, based on established procedures for similar compounds.
Synthesis of this compound
The synthesis of fluorinated disubstituted pyridines, such as this compound, is typically achieved through Suzuki-Miyaura cross-coupling reactions.[5][6][7]
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a reaction vessel, combine the appropriate di-halogenated pyridine precursor, an arylboronic acid or ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., Na₃PO₄ or K₂CO₃).
-
Solvent: Use a suitable solvent system, such as a mixture of dioxane and water.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 65 to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired fluorinated pyridine derivative.
Radiolabeling with Fluorine-18 (B77423)
The presence of a fluorine atom in the structure of this compound makes it amenable to labeling with the positron-emitting radionuclide fluorine-18 ([¹⁸F]). A common method for the radiosynthesis of [¹⁸F]fluoropyridines is through nucleophilic heteroaromatic substitution.[8]
General Protocol for [¹⁸F]-Fluorination:
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride is trapped on an anion exchange resin and eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃) in a mixture of acetonitrile (B52724) and water. The solvent is then evaporated to dryness to obtain the reactive anhydrous K[¹⁸F]F-K₂₂₂ complex.
-
Radiolabeling Reaction: A solution of the precursor molecule (e.g., a nitro- or trimethylammonium-substituted pyridine derivative) in a high-boiling point aprotic solvent (e.g., DMSO, DMF, or sulfolane) is added to the dried K[¹⁸F]F-K₂₂₂ complex. The reaction mixture is heated at an elevated temperature (typically 100-180 °C) for a specific duration.
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the [¹⁸F]-labeled product.
-
Formulation: The collected HPLC fraction containing the radiotracer is diluted with a suitable buffer and passed through a sterile filter to render it safe for intravenous injection.
In Vitro Inhibition Assay
The inhibitory potency of this compound against CYP11B2 and CYP11B1 can be determined using cell-based assays with transfected cell lines. V79 or Y1 cells are commonly used for this purpose.
Protocol for CYP11B1/CYP11B2 Inhibition Assay using Transfected Y1 Cells:
-
Cell Culture: Culture Y1 cells stably transfected with either human CYP11B1 or CYP11B2 in appropriate growth medium.
-
Assay Setup: Seed the cells in 96-well plates. After cell attachment, replace the medium with fresh medium containing the respective substrate (11-deoxycortisol for CYP11B1 or 11-deoxycorticosterone for CYP11B2) and varying concentrations of the inhibitor (this compound).
-
Incubation: Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for a defined period.
-
Quantification of Steroid Production: After incubation, collect the cell culture supernatant. The concentration of the product (cortisol for CYP11B1 and aldosterone for CYP11B2) is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
Data Analysis: Plot the percentage of inhibition of steroid production against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
In Vivo PET Imaging and Biodistribution
Preclinical evaluation of [¹⁸F]this compound would involve PET imaging and biodistribution studies in rodents to assess its uptake, distribution, and clearance characteristics.
General Protocol for In Vivo PET Imaging in Mice:
-
Animal Preparation: Fast the animals for a few hours before the experiment to reduce blood glucose levels. Anesthetize the animals using a suitable anesthetic agent (e.g., isoflurane).
-
Radiotracer Injection: Inject a known amount of the [¹⁸F]-labeled tracer (e.g., 5-10 MBq) intravenously via the tail vein.
-
PET Scan: Acquire dynamic or static PET images over a specific duration (e.g., 60 minutes) using a small-animal PET scanner. Co-registration with a CT or MRI scan can provide anatomical reference.
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over various organs, including the adrenal glands, liver, kidneys, and muscle. Calculate the standardized uptake value (SUV) for each ROI to quantify tracer uptake.
-
Ex Vivo Biodistribution: Following the PET scan, euthanize the animals at different time points post-injection. Harvest major organs, weigh them, and measure the radioactivity using a gamma counter. Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Table 2: Representative In Vivo Biodistribution Data for a CYP11B2 PET Tracer ([¹⁸F]AldoView in Mice)
| Organ | %ID/g at 15 min | %ID/g at 30 min | %ID/g at 60 min | %ID/g at 120 min |
| Adrenals | 6.1 | 4.0 ± 2.5 | 1.8 ± 1.1 | Not Available |
| Liver | 11.8 ± 4.1 | 12.4 ± 5.9 | Not Available | Not Available |
| Kidneys | 5.2 ± 3.5 | 5.7 ± 2.9 | Not Available | Not Available |
| Small Intestine | 4.3 ± 4.7 | ~4-6 | ~4-6 | ~4-6 |
| Muscle | <1.5 | <1.5 | <1.5 | <1.5 |
| Data adapted from Sander et al. (2021) for illustrative purposes. |
Visualizations
Signaling Pathway
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for the evaluation of a novel PET tracer like this compound.
Conclusion and Future Directions
This compound has emerged as a highly promising candidate for the development of a next-generation PET tracer for imaging aldosterone synthase. Its exceptional in vitro potency is a strong indicator of its potential for high-contrast imaging of CYP11B2-expressing tissues. The anticipated high selectivity over CYP11B1 would be a significant advantage over some of the earlier generation tracers, potentially eliminating the need for dexamethasone (B1670325) suppression and improving diagnostic accuracy.
Further studies are critically needed to fully characterize this compound. The immediate priorities include:
-
Determination of the IC50 against CYP11B1 to confirm its selectivity.
-
Development and optimization of a robust [¹⁸F]-radiolabeling protocol.
-
Comprehensive in vivo studies in animal models of primary aldosteronism to evaluate its imaging characteristics, including target-to-background ratios and pharmacokinetics.
-
Ultimately, translation to human studies to assess its safety, dosimetry, and diagnostic efficacy.
Should these future investigations confirm its promising preclinical profile, [¹⁸F]this compound could become a valuable clinical tool for the non-invasive diagnosis and management of primary aldosteronism, improving patient outcomes.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of a Potent and Selective Aldosterone Synthase Inhibitor: A Technical Guide
Executive Summary: This document provides a detailed technical overview of the in vitro characterization of a representative, potent, and highly selective inhibitor of aldosterone (B195564) synthase (CYP11B2). As no public data exists for a compound designated "Cyp11B2-IN-2," this guide utilizes the publicly available data for RO6836191 (Baxdrostat) , a well-characterized inhibitor, to illustrate the requisite experimental methodologies and data presentation for researchers, scientists, and drug development professionals. This guide outlines the biochemical and cellular assays employed to determine potency, selectivity, and mechanism of action, and includes detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction to CYP11B2 Inhibition
Aldosterone synthase (CYP11B2) is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the terminal steps of aldosterone synthesis in the zona glomerulosa of the adrenal cortex.[1][2] Dysregulation of aldosterone production is implicated in various cardiovascular and renal diseases, making CYP11B2 a prime therapeutic target.[1] The development of selective CYP11B2 inhibitors has been challenging due to the high sequence homology (93%) with 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[3][4] Non-selective inhibition can lead to significant side effects due to cortisol deficiency. This guide focuses on the in vitro assays crucial for characterizing the potency and selectivity of a CYP11B2 inhibitor, using RO6836191 as a case study.
Biochemical and Cellular Activity of RO6836191
The in vitro potency and selectivity of RO6836191 have been determined using recombinant enzyme systems. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency of RO6836191 against Human and Cynomolgus Monkey CYP11B2 and CYP11B1[3]
| Enzyme Target | Species | Inhibition Constant (Ki) [nmol/L] |
| CYP11B2 (Aldosterone Synthase) | Human | 13 |
| CYP11B1 (11β-Hydroxylase) | Human | >1300 |
| CYP11B2 (Aldosterone Synthase) | Cynomolgus Monkey | 2.5 |
| CYP11B1 (11β-Hydroxylase) | Cynomolgus Monkey | >2000 |
Table 2: In Vitro Selectivity of RO6836191[3]
| Comparison | Selectivity Fold (Ki ratio) |
| Human CYP11B1 / CYP11B2 | >100-fold |
| Cynomolgus Monkey CYP11B1 / CYP11B2 | >800-fold |
These data demonstrate that RO6836191 is a potent inhibitor of CYP11B2 and exhibits high selectivity over CYP11B1 in both human and non-human primate enzyme systems.[3] The mechanism of inhibition has been determined to be competitive.[3]
Key Experimental Protocols
Detailed methodologies are essential for the accurate in vitro characterization of CYP11B2 inhibitors.
Recombinant Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of CYP11B2 and CYP11B1.
Objective: To determine the inhibition constant (Ki) and selectivity of the test compound.
Methodology:
-
Cell Culture and Enzyme Source: Human renal leiomyoblastoma cells (ATCC CRL-1440) are stably transfected to express recombinant human or cynomolgus monkey CYP11B1 or CYP11B2 enzymes.[3] These cells serve as the source of the target enzymes.
-
Assay Conditions:
-
The cells are incubated in a suitable buffer system.
-
The respective substrates are added:
-
The test compound (e.g., RO6836191) is added at various concentrations.
-
The reaction is incubated for a defined period at 37°C.
-
-
Product Quantification: The reaction is stopped, and the concentration of the product (aldosterone or cortisol) in the supernatant is measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
The percentage of inhibition at each compound concentration is calculated relative to a vehicle control.
-
IC50 values (the concentration of inhibitor that causes 50% inhibition) are determined by fitting the data to a four-parameter logistic equation.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition, taking into account the substrate concentration used in the assay.
-
Selectivity is calculated as the ratio of Ki (or IC50) for CYP11B1 to that for CYP11B2.
-
H295R Cell-Based Steroidogenesis Assay
This assay assesses the effect of the inhibitor on aldosterone and cortisol production in a more physiologically relevant human adrenocortical carcinoma cell line that endogenously expresses the steroidogenic enzymes.
Objective: To evaluate the inhibitory activity and selectivity of the test compound in a cellular context.
Methodology:
-
Cell Culture: NCI-H295R cells are cultured in a suitable medium supplemented with serum and other necessary factors.[1]
-
Assay Setup:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The culture medium is replaced with fresh medium containing a stimulant of steroidogenesis, such as angiotensin II (e.g., 10 nM) or forskolin, to induce aldosterone production.[5][6]
-
The test compound is added at a range of concentrations. Positive (a known inhibitor like FAD286) and negative (vehicle) controls are included.[1][5]
-
-
Incubation: The cells are incubated with the test compound and stimulant for a specified period (e.g., 24-48 hours).[1][7]
-
Hormone Measurement: The cell culture supernatant is collected, and the concentrations of aldosterone, cortisol, and precursor steroids are quantified by LC-MS/MS or ELISA.[1][5]
-
Cell Viability: A cell viability assay (e.g., MTT or CellTiter-Glo) is performed to ensure that the observed inhibition of steroid production is not due to cytotoxicity.[1]
-
Data Analysis: IC50 values for the inhibition of aldosterone and cortisol production are calculated. The selectivity is determined by the ratio of the IC50 for cortisol inhibition to that for aldosterone inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding.
Aldosterone Biosynthesis Pathway
The following diagram illustrates the key enzymatic steps in the synthesis of aldosterone from cholesterol, highlighting the role of CYP11B2.
Figure 1: Aldosterone Biosynthesis Pathway
Regulation of CYP11B2 Expression and Aldosterone Secretion
This diagram shows the primary signaling pathways that regulate the expression of the CYP11B2 gene and the secretion of aldosterone.
Figure 2: Regulation of Aldosterone Synthesis
Experimental Workflow for In Vitro CYP11B2 Inhibition Assay
This diagram outlines the general workflow for testing a CYP11B2 inhibitor in a cell-based assay.
Figure 3: Cell-Based Inhibition Assay Workflow
Conclusion
The in vitro characterization of CYP11B2 inhibitors is a multi-faceted process that requires precise and well-controlled experiments. By employing a combination of recombinant enzyme assays and cell-based models, it is possible to thoroughly assess the potency, selectivity, and mechanism of action of novel therapeutic candidates. The data for RO6836191 (Baxdrostat) exemplify the profile of a highly selective and potent CYP11B2 inhibitor, demonstrating the successful application of these in vitro characterization methodologies. This guide provides a foundational framework for researchers in the field of drug discovery targeting the renin-angiotensin-aldosterone system.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. ahajournals.org [ahajournals.org]
- 3. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Cyp11B2-IN-2: A Deep Dive into Target Binding and Kinetics for Drug Discovery Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of the target binding and kinetic properties of Cyp11B2-IN-2, a potent inhibitor of Aldosterone (B195564) Synthase (CYP11B2). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics targeting the renin-angiotensin-aldosterone system (RAAS).
Introduction
Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. Its synthesis is primarily catalyzed by the enzyme Aldosterone Synthase, encoded by the CYP11B2 gene. Dysregulation of aldosterone production is implicated in various cardiovascular and renal diseases, making CYP11B2 a compelling therapeutic target. This compound has emerged as a significant research tool and a potential scaffold for the development of next-generation aldosterone synthase inhibitors. Understanding its detailed interaction with the target enzyme is paramount for advancing these efforts.
Target Binding and Inhibition
This compound is a potent, competitive inhibitor of human CYP11B2. Its inhibitory activity has been characterized in cellular and enzymatic assays. A closely related analog, referred to in the literature as "compound 7n," exhibits potent inhibition of both human and rat CYP11B2.
Quantitative Inhibition Data
The following tables summarize the in vitro inhibitory potency of a close analog of this compound ("compound 7n") against human and rat CYP11B2 and the highly homologous CYP11B1 (11β-hydroxylase), as well as its selectivity against other key cytochrome P450 enzymes.
Table 1: In Vitro Inhibitory Potency (IC50) of "compound 7n"
| Target Enzyme | Species | IC50 (nM) |
| CYP11B2 (Aldosterone Synthase) | Human | 0.3 |
| CYP11B1 (11β-hydroxylase) | Human | 3.8 |
| CYP11B2 (Aldosterone Synthase) | Rat | 9 |
| CYP11B1 (11β-hydroxylase) | Rat | 25 |
Table 2: Selectivity Profile of "compound 7n"
| Enzyme | IC50 (µM) |
| CYP3A4 | 4.8 |
| CYP2D6 | >10 |
| CYP2C9 | >10 |
Binding Kinetics
While specific public data on the association rate constant (kon), dissociation rate constant (koff), and residence time for this compound is limited, the determination of these kinetic parameters is crucial for a comprehensive understanding of its mechanism of action and for predicting its in vivo efficacy. Techniques such as Surface Plasmon Resonance (SPR) are instrumental in elucidating these parameters.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of Cyp11B2 inhibitors are provided below.
In Vitro Cellular Inhibition Assay for Aldosterone and Cortisol Production
This assay utilizes the human adrenocortical carcinoma cell line NCI-H295R, which endogenously expresses the key enzymes for steroidogenesis, including CYP11B2 and CYP11B1.
1. Cell Culture and Treatment:
-
NCI-H295R cells are seeded in 24-well plates and cultured in a suitable medium (e.g., DMEM/F12 supplemented with serum and antibiotics) until they reach a desired confluency.
-
The cells are then washed and incubated in a serum-free medium.
-
To stimulate aldosterone and cortisol production, cells are treated with an appropriate agonist, typically Angiotensin II (e.g., 100 nM).
-
Test compounds, such as this compound, are added at various concentrations to the stimulated cells.
2. Sample Collection and Analysis:
-
After a defined incubation period (e.g., 24 or 48 hours), the cell culture supernatant is collected.
-
The concentrations of aldosterone and cortisol in the supernatant are quantified using validated methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
3. Data Analysis:
-
The percentage of inhibition of aldosterone and cortisol production is calculated for each concentration of the test compound relative to the vehicle-treated control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Recombinant Enzyme Inhibition Assay
This assay employs recombinant human CYP11B2 and CYP11B1 enzymes to determine the direct inhibitory activity of the compound.
1. Enzyme and Substrate Preparation:
-
Recombinant human CYP11B2 and CYP11B1 are expressed in a suitable system (e.g., E. coli or insect cells) and purified.
-
The substrates, 11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1, are prepared in a suitable buffer.
2. Inhibition Assay:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the recombinant enzyme, the substrate, a cofactor system (e.g., NADPH-regenerating system), and the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate and incubated at 37°C for a specific duration.
-
The reaction is terminated by the addition of a stop solution (e.g., a strong acid or an organic solvent).
3. Product Quantification:
-
The amount of product formed (corticosterone for CYP11B2 and cortisol for CYP11B1) is quantified by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
4. Data Analysis:
-
IC50 values are calculated from the concentration-response curves.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.
Surface Plasmon Resonance (SPR) for Binding Kinetics (Generalized Protocol)
SPR is a label-free technique used to measure real-time biomolecular interactions.
1. Chip Preparation:
-
A sensor chip (e.g., CM5) is activated for covalent immobilization of the target protein.
-
Recombinant purified CYP11B2 is immobilized on the chip surface to a desired response unit (RU) level.
2. Binding Analysis:
-
A series of concentrations of the analyte (this compound) are prepared in a suitable running buffer.
-
The analyte solutions are injected over the immobilized CYP11B2 surface, and the binding response is monitored in real-time.
-
The association phase is followed by a dissociation phase where the running buffer flows over the chip, allowing the analyte to dissociate from the ligand.
3. Data Analysis:
-
The sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
Visualizations
Aldosterone Synthesis Signaling Pathway
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular Inhibition Assay
Caption: Workflow for determining the inhibitory activity of this compound in a cell-based assay.
Logical Relationship of this compound Mechanism of Action
Caption: Mechanism of action of this compound as a competitive inhibitor of CYP11B2.
Preliminary Efficacy of Cyp11B2 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Preliminary data on a specific compound designated "Cyp11B2-IN-2" is not publicly available in the reviewed literature. This guide, therefore, presents a comprehensive overview of the preliminary efficacy studies of representative Cyp11B2 inhibitors, using available data from compounds such as LCI699 (Osilodrostat), RO6836191, and lorundrostat (B10854892) as illustrative examples. The experimental protocols and conceptual frameworks are broadly applicable to the evaluation of novel Cyp11B2 inhibitors.
Introduction
Aldosterone (B195564) synthase (CYP11B2) is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final steps of aldosterone biosynthesis.[1][2][3] Dysregulation of aldosterone production is implicated in various cardiovascular and renal diseases, including hypertension and heart failure.[1][2][4] Consequently, the inhibition of CYP11B2 presents a promising therapeutic strategy. This document outlines the core methodologies and data presentation for the preliminary efficacy assessment of CYP11B2 inhibitors.
Mechanism of Action
CYP11B2 is a mitochondrial cytochrome P450 enzyme that catalyzes the conversion of 11-deoxycorticosterone to aldosterone in three sequential steps: 11β-hydroxylation, 18-hydroxylation, and 18-oxidation.[2][5][6] CYP11B2 inhibitors are designed to bind to the active site of the enzyme, preventing the synthesis of aldosterone. A significant challenge in the development of these inhibitors is achieving selectivity over the closely related enzyme CYP11B1 (11β-hydroxylase), which is responsible for cortisol synthesis and shares 93% sequence identity with CYP11B2.[7][8]
Quantitative Efficacy Data
The following tables summarize key in vitro and in vivo efficacy parameters for representative CYP11B2 inhibitors.
Table 1: In Vitro Potency and Selectivity of CYP11B2 Inhibitors
| Compound | Target | IC50 / Ki (nM) | Selectivity vs. CYP11B1 | Reference |
| LCI699 (Osilodrostat) | Human CYP11B2 | 0.7 (IC50) | 3.5-fold | [2] |
| Human CYP11B1 | 2.5 (IC50) | [2] | ||
| RO6836191 | Human CYP11B2 | 13 (Ki) | >100-fold | [7] |
| Human CYP11B1 | >1300 (Ki, approx.) | [7] | ||
| Monkey CYP11B2 | - | 800-fold | [7] | |
| Compound 22 | Human CYP11B2 | 26 (IC50) | 261-fold | [2] |
| Human CYP11B1 | 6780 (IC50) | [2] | ||
| Monkey CYP11B2 | 13 (IC50) | 702-fold | [2] | |
| Monkey CYP11B1 | 8850 (IC50) | [2] | ||
| Lorundrostat | Aldosterone Synthase | - | 374-fold | [9] |
Table 2: In Vivo Pharmacodynamic Effects of CYP11B2 Inhibitors
| Compound | Species | Dose | Effect on Plasma Aldosterone | Effect on Cortisol | Reference |
| Compound 7n | Rat | Oral | 65% reduction | - | [1] |
| Compound 22 | Cynomolgus Monkey | 0.2 mg/kg | 68% reduction in AUC | No significant impact | [2] |
| 1.0 mg/kg | 88% reduction in AUC | No significant impact | [2] | ||
| 3.0 mg/kg | 93% reduction in AUC | No significant impact | [2] | ||
| LCI699 (Osilodrostat) | Cynomolgus Monkey | 0.5 mg/kg | - | Significant impact (precursor buildup) | [2] |
| Lorundrostat | Human | - | 40-70% reduction | - | [9] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the potency (IC50 or Ki) and selectivity of an inhibitor against CYP11B2 and CYP11B1.
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) or other suitable cells are engineered to stably express recombinant human or cynomolgus monkey CYP11B2 or CYP11B1.[7][10]
-
Assay Conditions:
-
Cells are incubated with a range of concentrations of the test inhibitor.
-
A substrate is added: 11-deoxycorticosterone for CYP11B2 assays and 11-deoxycortisol for CYP11B1 assays.[7]
-
The reaction is allowed to proceed for a specified time at 37°C.
-
-
Quantification:
-
The production of aldosterone (from CYP11B2) or cortisol (from CYP11B1) is measured using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a competitive immunoassay.
-
-
Data Analysis:
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Selectivity is determined by the ratio of the IC50 or Ki value for CYP11B1 to that for CYP11B2.[7]
-
In Vivo Pharmacodynamic Assessment in Non-Human Primates
Objective: To evaluate the in vivo efficacy of a CYP11B2 inhibitor in reducing aldosterone levels and to assess its selectivity by measuring cortisol levels.
Methodology:
-
Animal Model: Cynomolgus monkeys are often used due to the higher homology of their CYP11B enzymes to humans compared to rodents.[7]
-
Stimulation: Adrenocorticotropic hormone (ACTH) is administered to stimulate the adrenal production of aldosterone and cortisol.
-
Drug Administration: The test inhibitor is administered orally at various doses.
-
Sample Collection: Blood samples are collected at multiple time points before and after drug administration.
-
Biomarker Analysis: Plasma concentrations of aldosterone, cortisol, and precursor steroids (e.g., 11-deoxycorticosterone, 11-deoxycortisol) are measured by LC-MS/MS.
-
Data Analysis:
-
The area under the curve (AUC) for plasma aldosterone and cortisol concentrations is calculated for each dose group.
-
The percentage reduction in aldosterone AUC compared to a vehicle control group is determined.
-
Changes in cortisol and precursor steroid levels are analyzed to assess the in vivo selectivity of the inhibitor.
-
Signaling Pathways and Experimental Workflows
Aldosterone Synthesis Pathway and Regulation
The synthesis of aldosterone in the zona glomerulosa of the adrenal gland is a multi-step process initiated from cholesterol. The final, rate-limiting steps are catalyzed by CYP11B2. The expression and activity of CYP11B2 are primarily regulated by the renin-angiotensin system (specifically angiotensin II) and plasma potassium levels.[11][12][13]
Caption: Angiotensin II and potassium signaling converge to stimulate CYP11B2 expression and aldosterone synthesis.
Experimental Workflow for In Vitro Inhibitor Screening
The following diagram illustrates a typical workflow for the in vitro screening of potential CYP11B2 inhibitors.
Caption: A streamlined workflow for determining the in vitro potency and selectivity of CYP11B2 inhibitors.
Logical Relationship of Efficacy Assessment
The assessment of a CYP11B2 inhibitor's efficacy follows a logical progression from in vitro characterization to in vivo validation, as depicted below.
Caption: The logical progression from in vitro characterization to clinical evaluation of a CYP11B2 inhibitor.
References
- 1. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 2 Trial Shows Mineralys Drug Cuts Blood Pressure 9.3 mmHg in CKD Patients | MLYS Stock News [stocktitan.net]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Aldosterone biosynthesis, regulation, and classical mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aldosterone synthesis and secretion - Endocrine system - Immunoway [immunoway.com]
- 13. Molecular and Epigenetic Control of Aldosterone Synthase, CYP11B2 and 11-Hydroxylase, CYP11B1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assay of Cyp11B2-IN-2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone (B195564) synthase, encoded by the CYP11B2 gene, is a critical enzyme in the biosynthesis of aldosterone, a mineralocorticoid hormone that plays a key role in regulating blood pressure and electrolyte balance.[1][2][3][4] Dysregulation of aldosterone production is implicated in various cardiovascular diseases, including hypertension and heart failure, making CYP11B2 a promising therapeutic target.[1][5][6][7] Cyp11B2-IN-2 is an inhibitor of this enzyme. These application notes provide a detailed protocol for a cell-based assay to determine the activity of this compound and other potential inhibitors.
The assay utilizes the human adrenal carcinoma cell line NCI-H295R, which expresses the necessary steroidogenic enzymes, including CYP11B2.[8] The protocol outlines the steps for cell culture, treatment with inhibitors, and subsequent quantification of aldosterone production. This allows for the determination of the inhibitory potency of compounds like this compound.
Signaling Pathway of Aldosterone Synthesis
The synthesis of aldosterone in the zona glomerulosa of the adrenal gland is a multi-step process initiated by cholesterol. The final and rate-limiting steps are catalyzed by aldosterone synthase (CYP11B2), a mitochondrial cytochrome P450 enzyme.[9][10][11] CYP11B2 sequentially hydroxylates 11-deoxycorticosterone (DOC) to corticosterone (B1669441), followed by the conversion of corticosterone to 18-hydroxycorticosterone, and finally to aldosterone.[3][4][6]
Experimental Workflow
The experimental workflow for the cell-based assay of this compound activity involves several key stages, from cell culture to data analysis. The process is designed to be robust and suitable for high-throughput screening of potential inhibitors.
References
- 1. selfhacked.com [selfhacked.com]
- 2. medlineplus.gov [medlineplus.gov]
- 3. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. CYP11B2 Gene: Function, Role in Aldosterone Synthesis, and Health Implications [learn.mapmygenome.in]
- 5. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IMMUNOHISTOCHEMISTRY OF THE HUMAN ADRENAL CYP11B2 IN NORMAL INDIVIDUALS AND IN PATIENTS WITH PRIMARY ALDOSTERONISM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Aldosterone Synthase Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of aldosterone (B195564) synthase (CYP11B2) inhibitors, using the representative compound Cyp11B2-IN-2 as a placeholder for various selective inhibitors. The protocols are based on established methodologies for evaluating the efficacy of such compounds in relevant animal models of cardiovascular disease.
Introduction
Aldosterone, a mineralocorticoid hormone, plays a critical role in regulating blood pressure and electrolyte balance.[1] Its synthesis is primarily mediated by the enzyme aldosterone synthase, encoded by the CYP11B2 gene.[2] Dysregulation of the renin-angiotensin-aldosterone system (RAAS), leading to excessive aldosterone production, is implicated in the pathophysiology of hypertension, heart failure, and renal disease.[3][4] Cyp11B2 inhibitors are a promising therapeutic class that directly target aldosterone production, offering a potential advantage over mineralocorticoid receptor (MR) antagonists.[3]
A significant challenge in the development of Cyp11B2 inhibitors is achieving high selectivity over the highly homologous enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis.[4][5] Preclinical evaluation in animal models is therefore crucial to characterize the potency, selectivity, and therapeutic efficacy of novel Cyp11B2 inhibitors.
Signaling Pathway of Aldosterone Synthesis and Inhibition
The following diagram illustrates the terminal steps of the aldosterone synthesis pathway and the mechanism of action of Cyp11B2 inhibitors.
Quantitative Data from Animal Studies
The following tables summarize the in vivo effects of representative Cyp11B2 inhibitors in various animal models.
Table 1: Effect of Cyp11B2 Inhibitors on Plasma Aldosterone Concentration (PAC)
| Compound | Animal Model | Dose | Route of Administration | % Reduction in PAC | Reference |
| LCI699 | Angiotensin II-infused Rat | 1 mg/kg | Oral | ~80% | [3] |
| LCI699 | ACTH-stimulated Monkey | 150 µg/kg | Oral | ~90% | [3] |
| RO6836191 | ACTH-stimulated Cynomolgus Monkey | 0.035 - 30 mg/kg | Oral | 70 - 90% | [5] |
| FAD286 | Angiotensin II-infused Rat | 0.01 - 100 mg/kg | Oral | Dose-dependent reduction | [1] |
| FAD286 | Zucker Diabetic Fatty (ZDF) Rat | 10 mg/kg/day | Oral | Nearly complete disappearance | [6] |
| PB6440 | hAS-Transgenic Mouse | 10 mg/kg | Oral Gavage | 96% | [7] |
Table 2: Effect of Cyp11B2 Inhibitors on Blood Pressure in Hypertensive Animal Models
| Compound | Animal Model | Dose | Duration | Effect on Blood Pressure | Reference |
| LCI699 | Double-Transgenic Rat (dTG) | 30 mg/kg/day | Chronic | Prevents development of hypertension | [3] |
| PB6440 | hAS-Transgenic Mouse | 30 mg/kg/day | 8 weeks | Normalized systolic and diastolic BP | [7][8] |
| PA024 | Tsukuba Hypertensive Mouse | Not specified | Not specified | Significantly lowered systolic and diastolic BP | [9] |
Experimental Protocols
Angiotensin II-Induced Hypertension Model in Rats
This model is used to evaluate the acute effects of Cyp11B2 inhibitors on stimulated aldosterone production.[1][3]
Workflow Diagram:
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Surgical Preparation:
-
Anesthetize the rats (e.g., isoflurane).
-
Implant catheters into the jugular vein for infusion and the carotid artery or a contralateral vein for blood sampling.
-
Exteriorize the catheters at the dorsal neck region.
-
Allow a recovery period of at least 3 days.
-
-
Experimental Procedure:
-
On the day of the experiment, connect the infusion line to a syringe pump.
-
Administer a loading dose of Angiotensin II (e.g., 300 ng/kg) followed by a continuous intravenous infusion (e.g., 100 ng/kg/min) for the duration of the experiment (e.g., 9 hours).[3]
-
After 1 hour of infusion, collect a baseline blood sample to measure stimulated plasma aldosterone concentration (PAC).
-
Administer This compound or vehicle via oral gavage at the desired doses.
-
Collect subsequent blood samples at various time points (e.g., 1, 2, 4, 8 hours) post-drug administration.
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Measure PAC and corticosterone levels using LC-MS/MS or a validated immunoassay.
-
Measure plasma concentrations of This compound to establish pharmacokinetic/pharmacodynamic relationships.
-
Aldosterone/Salt-Induced Cardiac Fibrosis Model in Mice
This model is suitable for evaluating the long-term effects of Cyp11B2 inhibitors on cardiac remodeling and fibrosis.[10]
Methodology:
-
Animals: C57BL/6 mice are a suitable strain.
-
Surgical Preparation:
-
Anesthetize the mice.
-
Perform a uninephrectomy (optional, to enhance the hypertensive and fibrotic response).
-
Implant a subcutaneous osmotic minipump for continuous infusion of aldosterone (e.g., 0.15 µg/h).[10]
-
-
Treatment Protocol:
-
Provide the mice with drinking water containing 1% NaCl.[10]
-
Administer This compound or vehicle daily via oral gavage or by mixing it into the diet or drinking water.
-
The study duration is typically 4-8 weeks.
-
-
Endpoint Measurements:
-
Blood Pressure: Monitor blood pressure weekly using a non-invasive tail-cuff system.[7]
-
Cardiac Function: At the end of the study, assess cardiac function via echocardiography under light anesthesia.
-
Histological Analysis:
-
Euthanize the mice and perfuse the hearts with saline, followed by 4% paraformaldehyde.
-
Excise the hearts, weigh them, and fix them in formalin.
-
Embed the hearts in paraffin (B1166041) and cut sections.
-
Perform Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition (fibrosis).
-
Quantify the fibrotic area as a percentage of the total myocardial area using image analysis software.
-
-
Gene Expression Analysis:
-
Isolate RNA from a portion of the heart tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of profibrotic markers (e.g., Col1a1, Col3a1, Ctgf).
-
-
Conclusion
The described animal models and protocols provide a robust framework for the preclinical evaluation of Cyp11B2 inhibitors like This compound . These studies are essential for determining the in vivo efficacy, selectivity, and potential for cardiorenal protection of novel therapeutic candidates targeting aldosterone synthesis. Careful selection of the animal model and endpoints is critical for translating preclinical findings to clinical development.
References
- 1. Pharmacodynamic and pharmacokinetic characterization of the aldosterone synthase inhibitor FAD286 in two rodent models of hyperaldosteronism: comparison with the 11beta-hydroxylase inhibitor metyrapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective aldosterone synthase inhibitors reduce aldosterone formation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Aldosterone Synthase Inhibitor FAD286 is Suitable for Lowering Aldosterone Levels in ZDF Rats but not in db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Suppressive effects of RXR agonist PA024 on adrenal CYP11B2 expression, aldosterone secretion and blood pressure | PLOS One [journals.plos.org]
- 10. Aldosterone-and-salt-induced cardiac fibrosis is independent from angiotensin II type 1a receptor signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Formulation of CYP11B2 Inhibitors for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a synthesis of information from published in vivo studies of various selective aldosterone (B195564) synthase (CYP11B2) inhibitors. As of the latest data available, a specific compound designated "Cyp11B2-IN-2" is not described in the scientific literature. Therefore, this document provides a generalized framework and representative data based on well-characterized CYP11B2 inhibitors such as RO6836191, FAD286, and ANG-3586 to guide the in vivo evaluation of novel CYP11B2 inhibitors.
Introduction to CYP11B2 Inhibition
Aldosterone synthase (CYP11B2) is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final steps of aldosterone synthesis.[1][2] Overproduction of aldosterone is implicated in various cardiovascular and renal diseases, making CYP11B2 a promising therapeutic target.[3][4] The development of selective CYP11B2 inhibitors aims to reduce aldosterone levels without significantly affecting cortisol production, which is regulated by the highly homologous enzyme 11β-hydroxylase (CYP11B1).[3][5][6] Preclinical in vivo studies are essential to evaluate the potency, selectivity, pharmacokinetics, and pharmacodynamics of novel CYP11B2 inhibitors.
Data Presentation: In Vivo Study Parameters of Representative CYP11B2 Inhibitors
The following table summarizes key parameters from in vivo studies of several documented CYP11B2 inhibitors. This data can serve as a reference for designing initial in vivo experiments for a new chemical entity targeting CYP11B2.
| Compound | Animal Model | Dosing Route | Dose Range | Key Findings | Reference |
| RO6836191 | Cynomolgus Monkeys | Oral | 0.035 - 30 mg/kg (single dose) | Dose-dependent decrease in aldosterone with no effect on cortisol at lower doses. | [7] |
| RO6836191 | Cynomolgus Monkeys | Oral | 1, 7, and 40 mg/kg (repeat dose) | Aldosterone decrease at 1 and 7 mg/kg; cortisol decrease observed at 40 mg/kg. | [5] |
| FAD286 (CGS020286A) | Sprague-Dawley Rats | Oral | 0.01 - 100 mg/kg | Dose-dependent reduction of elevated plasma aldosterone concentration. ~50-fold selectivity for aldosterone vs. corticosterone (B1669441) reduction. | [8] |
| ANG-3586 | C57BL/6 Mice (UUO model) | Oral (b.i.d.) | 25 mg/kg | Inhibited angiotensin-induced serum aldosterone increase and reduced kidney fibrosis. | [9] |
| ANG-3586 | Sprague Dawley Rats (PKD model) | Oral (b.i.d.) | 25 mg/kg | Reduced increase in kidney weight and cystic area. | [9] |
| Compound 32 (Benzimidazole series) | Rhesus Monkeys | Not specified | Not specified | Dose-dependent lowering of aldosterone with no apparent effect on cortisol. | [6] |
| Compound 7n (Imidazole series) | Not specified | Oral | Not specified | Good oral exposure and strong reduction of plasma aldosterone concentration. | [1] |
Experimental Protocols
Formulation of CYP11B2 Inhibitors for Oral Dosing
The formulation of a novel CYP11B2 inhibitor for in vivo studies is critical for ensuring adequate oral bioavailability. While specific formulations are often proprietary, a general approach can be followed.
Objective: To prepare a stable and homogenous formulation suitable for oral administration in animal models.
Materials:
-
CYP11B2 inhibitor (e.g., "this compound")
-
Vehicle components (e.g., 0.5% (w/v) methylcellulose (B11928114) in water, polyethylene (B3416737) glycol, Tween 80)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Calibrated pipettes and tubes
Protocol:
-
Determine the appropriate vehicle system based on the physicochemical properties (solubility, stability) of the test compound. A common starting point is an aqueous suspension using a suspending agent like methylcellulose.
-
Accurately weigh the required amount of the CYP11B2 inhibitor based on the desired dose and the number of animals.
-
If preparing a suspension, wet the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.
-
For solutions, dissolve the compound in a suitable solvent and then dilute with the final vehicle if necessary.
-
Continuously stir the final formulation during dosing to maintain homogeneity, especially for suspensions.
-
Prepare the formulation fresh daily unless stability data supports longer storage.
In Vivo Evaluation of CYP11B2 Inhibition in a Rodent Model with ACTH Challenge
This protocol describes a common method to assess the in vivo potency and selectivity of a CYP11B2 inhibitor by measuring its effect on aldosterone and cortisol levels following stimulation with adrenocorticotropic hormone (ACTH).
Objective: To determine the dose-dependent effects of a CYP11B2 inhibitor on ACTH-stimulated aldosterone and cortisol production.
Animal Model: Male Sprague-Dawley rats (or other appropriate rodent model).
Materials:
-
CYP11B2 inhibitor formulated for oral gavage.
-
ACTH (e.g., Synacthen or Cortrosyn).
-
Anesthetic (e.g., isoflurane).
-
Blood collection supplies (e.g., EDTA tubes).
-
Centrifuge.
-
ELISA or LC-MS/MS for hormone analysis.
Protocol:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight before dosing but allow free access to water.
-
Dosing: Administer the CYP11B2 inhibitor or vehicle orally by gavage at various doses (e.g., 0.1, 1, 10, 100 mg/kg). Include a vehicle control group.
-
ACTH Challenge: At a predetermined time post-dosing (e.g., 1 hour), administer a bolus of ACTH (e.g., 100 ng/kg) followed by a continuous infusion to stimulate steroidogenesis.[8]
-
Blood Sampling: Collect blood samples at specified time points (e.g., pre-dose, and several points post-ACTH challenge) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Hormone Analysis: Quantify the concentrations of aldosterone, cortisol (or corticosterone in rodents), and precursor steroids (e.g., 11-deoxycorticosterone) in the plasma samples using a validated analytical method like ELISA or LC-MS/MS.
-
Data Analysis: Plot the hormone concentrations over time for each dose group. Calculate the area under the curve (AUC) and determine the dose-response relationship for the inhibition of aldosterone and cortisol.
Mandatory Visualizations
Signaling Pathway of Aldosterone Synthesis and Inhibition
Caption: Aldosterone and cortisol synthesis pathway showing the inhibitory action of this compound.
Experimental Workflow for In Vivo Evaluation
Caption: A typical experimental workflow for the in vivo assessment of a CYP11B2 inhibitor.
References
- 1. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Benzimidazole CYP11B2 Inhibitors with in Vivo Activity in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Pharmacodynamic and pharmacokinetic characterization of the aldosterone synthase inhibitor FAD286 in two rodent models of hyperaldosteronism: comparison with the 11beta-hydroxylase inhibitor metyrapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
Application Notes and Protocols for CYP11B2-Targeted PET Imaging in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary aldosteronism is a prevalent cause of secondary hypertension, characterized by the excessive production of aldosterone (B195564) from the adrenal glands. Aldosterone synthase (CYP11B2) is the key enzyme responsible for the final step of aldosterone synthesis.[1][2][3][4] Consequently, CYP11B2 has emerged as a critical diagnostic and therapeutic target. Positron Emission Tomography (PET) imaging using radiolabeled inhibitors of CYP11B2 offers a non-invasive method to identify and lateralize aldosterone-producing adenomas.[5][6][7] This document provides a detailed protocol for conducting PET imaging studies in rats using a hypothetical, selective CYP11B2 inhibitor, here termed "Cyp11B2-IN-2," based on established methodologies for similar tracers such as [¹⁸F]CDP2230 and [¹⁸F]AldoView.[5][7][8]
Mechanism of Action: CYP11B2 Inhibition
CYP11B2 is a mitochondrial cytochrome P450 enzyme located in the zona glomerulosa of the adrenal cortex. It catalyzes the conversion of 11-deoxycorticosterone to aldosterone through a three-step process: 11β-hydroxylation, 18-hydroxylation, and 18-oxidation.[4] A significant challenge in developing CYP11B2 inhibitors is achieving selectivity over the highly homologous CYP11B1 (steroid 11β-hydroxylase), which is responsible for cortisol synthesis in the zona fasciculata.[2][4][9] Non-selective inhibition can lead to adrenal insufficiency.[9] Selective CYP11B2 inhibitors bind to the active site of the enzyme, blocking aldosterone production without significantly affecting cortisol levels.[1][2] PET tracers targeting CYP11B2 are designed to accumulate in tissues with high enzyme expression, such as aldosterone-producing adenomas.
Figure 1: Simplified pathway of aldosterone synthesis and the inhibitory action of a CYP11B2-targeted PET tracer.
Animal Models
While several mouse models of hyperaldosteronism exist, they often do not fully replicate the genetic basis of human primary aldosteronism.[10][11][12] Spontaneous models, such as the Meriones unguiculatus (Mongolian gerbil), have been proposed as they exhibit hypertension, hyperaldosteronism, and low renin levels.[13] However, for initial biodistribution and imaging protocol development, healthy Sprague Dawley or Wistar rats are commonly used.[5][6] It is important to note that some CYP11B2 inhibitors show species-specific activity, with some compounds being less effective against the rodent enzyme compared to the human and monkey enzymes.[9]
Experimental Protocols
Radiosynthesis of [¹⁸F]this compound
The radiosynthesis of a novel PET tracer is a complex process that requires specialized facilities and expertise. The following is a generalized workflow for the fluorine-18 (B77423) labeling of a precursor molecule.
Figure 2: Generalized workflow for the radiosynthesis of an ¹⁸F-labeled PET tracer.
Animal Preparation and PET/MRI Imaging Protocol
-
Animal Model: Male Sprague Dawley rats (200-250 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) (2-3% in oxygen).
-
Catheterization: Place a catheter in the lateral tail vein for tracer injection.
-
Positioning: Position the anesthetized rat on the scanner bed of a PET/MRI or PET/CT system.
-
Tracer Administration: Inject a bolus of [¹⁸F]this compound (typically 5-10 MBq) via the tail vein catheter.
-
Image Acquisition: Perform a dynamic PET scan for 60-90 minutes immediately following injection. Simultaneously acquire anatomical MR or CT images for attenuation correction and localization of radioactivity.
-
Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., 3D-ordered subset expectation maximization).[6] Calculate Standardized Uptake Values (SUVs) for quantitative analysis.
Biodistribution Study Protocol
-
Animal Groups: Divide rats into groups for different time points post-injection (e.g., 5, 15, 30, 60, 90 minutes).
-
Tracer Injection: Anesthetize and inject each rat with a known amount of [¹⁸F]this compound via the tail vein.
-
Euthanasia and Tissue Collection: At the designated time point, euthanize the animal and rapidly dissect key organs and tissues (e.g., adrenal glands, blood, liver, kidneys, muscle, brain, bone).
-
Measurement of Radioactivity: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Figure 3: Experimental workflow for PET imaging and biodistribution studies in rats.
Data Presentation
Quantitative data from biodistribution studies are crucial for evaluating the potential of a new PET tracer. The following tables present example data for the biodistribution of [¹²³I]IMTO and [¹⁸F]CDP2230 in rats, which can serve as a benchmark for evaluating novel CYP11B2 tracers.[5]
Table 1: Biodistribution of [¹²³I]IMTO and [¹⁸F]CDP2230 in Rats (%ID/g)
| Organ | [¹²³I]IMTO (60 min) | [¹⁸F]CDP2230 (60 min) |
| Adrenal Gland | 11.5 ± 2.4 | 10.2 ± 1.8 |
| Blood | 0.2 ± 0.0 | 0.4 ± 0.1 |
| Liver | 1.8 ± 0.3 | 3.5 ± 0.4 |
| Kidney | 2.1 ± 0.4 | 2.9 ± 0.5 |
| Small Intestine | 1.3 ± 0.2 | 2.7 ± 0.6 |
| Muscle | 0.3 ± 0.1 | 0.5 ± 0.1 |
| Bone | 0.4 ± 0.1 | 1.1 ± 0.2 |
Data adapted from Abe et al., 2016.[5] Values are mean ± SD.
Table 2: Adrenal-to-Organ Ratios of [¹²³I]IMTO and [¹⁸F]CDP2230 in Rats (60 min)
| Ratio | [¹²³I]IMTO | [¹⁸F]CDP2230 |
| Adrenal/Blood | 57.5 | 25.5 |
| Adrenal/Liver | 6.4 | 2.9 |
| Adrenal/Kidney | 5.5 | 3.5 |
| Adrenal/Small Intestine | 8.8 | 3.8 |
Data calculated from Abe et al., 2016.[5]
A favorable biodistribution profile for a CYP11B2 PET tracer would include high uptake in the adrenal glands and low background uptake in surrounding organs like the liver and kidneys, leading to high adrenal-to-organ ratios.[6]
Conclusion
This document outlines a comprehensive framework for the preclinical evaluation of a novel CYP11B2-targeted PET imaging agent in rats. The provided protocols for radiosynthesis, PET/MRI imaging, and biodistribution studies, along with the example data, offer a guide for researchers developing new tools for the diagnosis and management of primary aldosteronism. Successful development of highly selective CYP11B2 tracers has the potential to replace invasive procedures like adrenal vein sampling for the lateralization of aldosterone-producing adenomas.[5]
References
- 1. scbt.com [scbt.com]
- 2. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Mouse Models of Primary Aldosteronism: From Physiology to Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Models of Primary Aldosteronism: From Physiology to Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Meriones unguiculatus serves as a spontaneous primary aldosteronism rodent model | PLOS One [journals.plos.org]
Application Notes and Protocols for Cyp11B2-IN-2 in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cyp11B2-IN-2, a potent inhibitor of aldosterone (B195564) synthase (Cyp11B2), in hypertension research. This document outlines the mechanism of action, provides detailed experimental protocols for in vitro and in vivo studies, and presents key quantitative data for researchers investigating novel anti-hypertensive therapies.
Introduction
Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure through its effects on sodium and water retention.[1][2] The final and rate-limiting step in aldosterone biosynthesis is catalyzed by the enzyme aldosterone synthase, encoded by the CYP11B2 gene.[1][2] Elevated aldosterone levels are implicated in the pathophysiology of hypertension, making Cyp11B2 a key therapeutic target.[3] this compound is a potent and selective inhibitor of Cyp11B2, offering a valuable tool to investigate the role of aldosterone in hypertension and to evaluate the therapeutic potential of aldosterone synthase inhibition.
Mechanism of Action
This compound exerts its function by directly inhibiting the enzymatic activity of aldosterone synthase. This enzyme is responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex.[4][5] By blocking this crucial step, this compound effectively reduces the production of aldosterone, leading to decreased sodium and water reabsorption in the kidneys, and subsequently, a lowering of blood pressure. A significant challenge in developing Cyp11B2 inhibitors is achieving selectivity over the highly homologous enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis.[6] Lack of selectivity can lead to undesirable side effects due to cortisol suppression.
Data Presentation
Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency of this compound and other notable Cyp11B2 inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity ratio indicates the preference of the inhibitor for Cyp11B2 over CYP11B1.
| Inhibitor | Target | IC50 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) | Reference |
| This compound (Compound 10k) | Human CYP11B2 | 0.3 | >150 | [7][8] |
| LCI699 (Osilodrostat) | Human CYP11B2 | 0.7 - 3.2 | ~3-4 | [9][10][11][12] |
| Baxdrostat (RO6836191) | Human CYP11B2 | 13 (Ki) | >100 | [13][14] |
| FAD286 | Human CYP11B2 | 1.6 | ~6 | [15] |
In Vivo Efficacy of Cyp11B2 Inhibitors
The table below presents data on the in vivo efficacy of selected Cyp11B2 inhibitors in animal models of hypertension.
| Inhibitor | Animal Model | Dose | Effect on Blood Pressure | Reference |
| GSC002219 | Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) | Not Specified | Effective lowering of SBP and DBP | [8] |
| Baxdrostat (RO6836191) | Patients with Treatment-Resistant Hypertension | 1 mg/day | -8.1 mmHg change in systolic blood pressure vs. placebo | [16] |
| Baxdrostat (RO6836191) | Patients with Treatment-Resistant Hypertension | 2 mg/day | -11.0 mmHg change in systolic blood pressure vs. placebo | [16] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on aldosterone synthase in a cellular context.
Materials:
-
Human adrenal cortex cells (e.g., NCI-H295R) or a cell line engineered to express human CYP11B2.
-
Cell culture medium and supplements.
-
11-deoxycorticosterone (substrate for CYP11B2).
-
This compound.
-
Aldosterone ELISA kit.
-
Cell lysis buffer.
-
Protein assay kit (e.g., BCA).
Procedure:
-
Cell Culture: Culture the cells under appropriate conditions to ensure optimal growth and expression of CYP11B2.
-
Compound Treatment: Seed the cells in 24-well plates. Once confluent, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). Pre-incubate for 1 hour.
-
Substrate Addition: Add 11-deoxycorticosterone to each well to a final concentration of 1 µM.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
Aldosterone Measurement: Collect the cell culture supernatant. Measure the concentration of aldosterone using a commercially available ELISA kit, following the manufacturer's instructions.
-
Protein Quantification: Lyse the cells and determine the total protein concentration in each well using a protein assay kit.
-
Data Analysis: Normalize the aldosterone concentration to the total protein concentration for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Hypertension Model: Angiotensin II-Induced Hypertension in Rats
This protocol outlines a method to evaluate the anti-hypertensive effects of this compound in a rat model of angiotensin II (Ang II)-induced hypertension.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Angiotensin II.
-
Osmotic minipumps (e.g., Alzet).
-
This compound.
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry).
-
Anesthetics (e.g., ketamine/xylazine).
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions and blood pressure measurement procedures for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure of each rat for 3 consecutive days.
-
Induction of Hypertension: Anesthetize the rats. Implant an osmotic minipump subcutaneously, set to deliver Ang II at a constant rate (e.g., 200-350 ng/kg/min) for 14 days.[6][17] A sham group should be implanted with pumps delivering vehicle (e.g., saline).
-
Compound Administration: Randomly divide the Ang II-infused rats into treatment and vehicle groups. Administer this compound (at the desired dose) or vehicle daily by oral gavage for the 14-day duration of Ang II infusion.
-
Blood Pressure Monitoring: Measure blood pressure daily or on alternate days throughout the 14-day treatment period.
-
Data Analysis: Compare the changes in systolic and diastolic blood pressure from baseline between the this compound treated group, the Ang II vehicle group, and the sham group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the anti-hypertensive effect.
Measurement of Plasma Aldosterone Levels
This protocol describes the collection of blood samples and subsequent measurement of plasma aldosterone concentration.
Materials:
-
EDTA-coated collection tubes.
-
Centrifuge.
-
Aldosterone ELISA kit.
Procedure:
-
Blood Collection: At the end of the in vivo study, collect blood samples from the rats via cardiac puncture or from the tail vein into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C.
-
Plasma Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Aldosterone Measurement: Thaw the plasma samples on ice. Measure the aldosterone concentration using a commercially available ELISA kit according to the manufacturer's instructions.[15]
-
Data Analysis: Compare the plasma aldosterone levels between the different treatment groups.
Visualizations
Signaling Pathway of Aldosterone Synthesis and Inhibition
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Hypertension Study
Caption: Workflow for evaluating this compound in a rat model of hypertension.
References
- 1. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hyperresponsivitiy of spontaneously hypertensive rat to indirect measurement of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Elevated plasma aldosterone levels are associated with a reduction in retinal ganglion cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 2 Trial of Baxdrostat for Treatment-Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Cyp11B2-IN-2 in Aldosterone Synthesis Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cyp11B2-IN-2, a potent and selective inhibitor of aldosterone (B195564) synthase (CYP11B2), in studies of the aldosterone synthesis pathway. Detailed protocols for in vitro and in vivo applications are provided to facilitate research into the physiological and pathological roles of aldosterone.
Introduction
Aldosterone, a mineralocorticoid hormone, plays a critical role in regulating blood pressure and electrolyte balance. Its synthesis, primarily in the adrenal gland's zona glomerulosa, is a multi-step process culminating in the conversion of 11-deoxycorticosterone to aldosterone, a reaction catalyzed by aldosterone synthase (CYP11B2). Dysregulation of aldosterone production is implicated in various cardiovascular diseases, including hypertension and heart failure. This compound is a valuable pharmacological tool for investigating the intricacies of the aldosterone synthesis pathway and for the preclinical evaluation of potential therapeutic agents targeting this pathway.
Mechanism of Action
This compound is a highly potent inhibitor of CYP11B2, the terminal enzyme in the aldosterone biosynthesis cascade. CYP11B2 is responsible for the final three steps of aldosterone synthesis. By selectively inhibiting this enzyme, this compound effectively blocks the production of aldosterone, leading to a reduction in its circulating levels. This specific mode of action allows for the targeted investigation of the physiological consequences of reduced aldosterone synthesis.
Data Presentation
The inhibitory activity of this compound and its selectivity against other key steroidogenic enzymes are crucial for interpreting experimental results. The following table summarizes the in vitro inhibitory potency of a closely related analog, compound "7n", which provides an indication of the expected selectivity profile of this compound.
| Enzyme | IC50 (nM) | Selectivity vs. CYP11B2 |
| CYP11B2 (human) | 0.7 | - |
| CYP11B1 (human) | 2.5 | ~3.6-fold |
| CYP3A4 | 4800 | ~6857-fold |
| CYP2D6 | >10000 | >14285-fold |
| CYP2C9 | >10000 | >14285-fold |
| Aromatase (CYP19) | Attenuated potency compared to non-selective inhibitors | Data not available |
Note: Data presented is for compound "7n", a close analog of this compound, as specific public data for this compound is limited.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams are provided in the DOT language for Graphviz.
Aldosterone Synthesis Signaling Pathway
This diagram illustrates the major signaling pathways that regulate aldosterone synthesis, highlighting the central role of CYP11B2 and the point of inhibition by this compound.
Caption: Aldosterone synthesis pathway and inhibition point of this compound.
In Vitro Experimental Workflow: CYP11B2 Inhibition Assay
This workflow outlines the key steps for assessing the inhibitory effect of this compound on recombinant human CYP11B2 enzyme activity.
Caption: Workflow for in vitro CYP11B2 enzyme inhibition assay.
In Vivo Experimental Workflow: Angiotensin II-Induced Aldosterone Production in Rats
This diagram details the workflow for evaluating the in vivo efficacy of this compound in a rat model of angiotensin II-stimulated aldosterone production.
References
Measuring the Potency of Cyp11B2-IN-2: An Application Note and Protocol for Enzymatic IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Cyp11B2-IN-2, a potent inhibitor of aldosterone (B195564) synthase (CYP11B2), using an in vitro enzymatic assay. The protocol is designed for researchers in pharmacology and drug development engaged in the characterization of potential therapeutics targeting the renin-angiotensin-aldosterone system. Included are the necessary reagents, step-by-step instructions for the enzymatic assay, and methods for data analysis. Additionally, this note presents a comparative summary of the IC50 values for this compound and other known inhibitors, and visual diagrams of the aldosterone synthesis pathway and the experimental workflow to facilitate understanding and implementation.
Introduction
Aldosterone synthase, a mitochondrial cytochrome P450 enzyme encoded by the CYP11B2 gene, is the key enzyme responsible for the final steps of aldosterone biosynthesis from 11-deoxycorticosterone. Elevated aldosterone levels are implicated in various cardiovascular diseases, including hypertension and heart failure, making CYP11B2 a critical therapeutic target. The development of selective CYP11B2 inhibitors is a promising strategy for managing these conditions. A significant challenge in this endeavor is achieving selectivity over the highly homologous enzyme, 11β-hydroxylase (CYP11B1), which is essential for cortisol production.
This compound has emerged as a highly potent inhibitor of CYP11B2. Accurate and reproducible measurement of its IC50 value is crucial for its preclinical characterization. This application note details a robust enzymatic assay protocol using recombinant human CYP11B2 and its essential redox partners, adrenodoxin (B1173346) and adrenodoxin reductase.
Aldosterone Synthesis Signaling Pathway
The synthesis of aldosterone in the zona glomerulosa of the adrenal cortex is a multi-step process. This compound specifically inhibits the final enzymatic conversions.
Cyp11B2-IN-2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of Cyp11B2-IN-2 for experimental use. The protocols are intended to serve as a starting point, and optimization may be required for specific experimental setups.
This compound: A Potent Aldosterone Synthase Inhibitor
This compound is a potent inhibitor of Aldosterone Synthase (CYP11B2), with a reported IC50 of 0.3 nM.[1] It is a valuable tool for researchers studying the renin-angiotensin-aldosterone system (RAAS) and its role in various physiological and pathological processes. Due to its high affinity and specificity, this compound can be utilized in a range of in vitro and in vivo experimental models. Additionally, its 18F-labeled version serves as a positron emission tomography (PET) tracer for diagnosing primary aldosteronism.[1]
Solubility Data
Table 1: Solubility of the Related Compound Cyp11B2-IN-1
| Solvent | Concentration | Observations |
| DMSO | 100 mg/mL (321.18 mM) | Requires sonication to dissolve. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.03 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.03 mM) | Clear solution. |
Data sourced from MedChemExpress for Cyp11B2-IN-1 and should be used as a guideline.[2] Optimization for this compound is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of a Cyp11B2 inhibitor, based on the properties of the related compound Cyp11B2-IN-1.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Sterile, amber glass vials with screw caps
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of a compound with a molecular weight of 350 g/mol , you would add 285.7 µL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within one month, and within six months when stored at -80°C.[2]
Protocol 2: General In Vitro Enzyme Inhibition Assay for CYP11B2
This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant human CYP11B2 enzyme. This assay measures the conversion of a substrate to a product, which is then quantified.
Materials:
-
Recombinant human CYP11B2 enzyme
-
Substrate (e.g., 11-deoxycorticosterone)
-
Cofactor (e.g., NADPH)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
This compound stock solution (prepared as in Protocol 1)
-
96-well microplate
-
Plate reader capable of measuring the product (e.g., fluorescence, absorbance, or luminescence)
-
Stop solution (e.g., a strong acid or organic solvent)
Procedure:
-
Prepare Reagents: Dilute the recombinant CYP11B2 enzyme, substrate, and cofactor to their desired working concentrations in the assay buffer.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to generate a range of inhibitor concentrations for IC50 determination.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Assay buffer
-
This compound dilution (or vehicle control)
-
Recombinant CYP11B2 enzyme
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at the desired temperature (e.g., 37°C).
-
Initiate Reaction: Add the substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a predetermined time at the desired temperature, ensuring the reaction remains in the linear range.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Detection: Measure the amount of product formed using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
Visualizations
Caption: Experimental workflow for preparing and testing this compound.
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Caption: Logical workflow for the application of this compound in research.
References
Troubleshooting & Optimization
Troubleshooting Cyp11B2-IN-2 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyp11B2-IN-2, a small molecule inhibitor of Aldosterone (B195564) Synthase (CYP11B2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of CYP11B2, also known as aldosterone synthase.[1] This enzyme is a cytochrome P450 monooxygenase located in the inner mitochondrial membrane.[2][3][4] It is responsible for the final three steps in the biosynthesis of aldosterone from 11-deoxycorticosterone.[5][6][7][8] By inhibiting CYP11B2, the inhibitor blocks the production of aldosterone.[5]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used to study the physiological and pathological roles of aldosterone.[5] Aldosterone plays a key role in regulating blood pressure by controlling salt and water retention.[9][10] Dysregulation of aldosterone is implicated in cardiovascular and renal diseases.[5][9] Therefore, this inhibitor is a valuable tool for investigating conditions such as hypertension and heart failure.[11]
Q3: What is the selectivity profile of this compound?
A3: A related compound, CYP11B2-IN-1, is a potent inhibitor of CYP11B2 with an IC50 of 2.3 nM.[1] It also exhibits inhibitory activity against CYP11B1 (steroid 11-beta-hydroxylase), which is involved in cortisol synthesis, with an IC50 of 142 nM.[1] The selectivity for CYP11B2 over CYP11B1 is a critical factor to consider in experimental design, as off-target inhibition of CYP11B1 can affect cortisol levels.
Q4: How should I prepare and store this compound stock solutions?
A4: Stock solutions of small molecule inhibitors are typically prepared in a solvent like DMSO. For CYP11B2-IN-1, a stock solution can be prepared in DMSO at a concentration of 100 mg/mL.[1] It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][12] For in-solvent storage, it is stable for up to 6 months at -80°C and 1 month at -20°C.[1]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Cell-Based Assay Troubleshooting
| Question/Issue | Possible Cause | Suggested Solution |
| Why am I not observing a decrease in aldosterone secretion after treating my cells with this compound? | Inhibitor inactivity: The inhibitor may have degraded due to improper storage or handling. | Prepare a fresh stock solution of the inhibitor. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles.[12] |
| Low inhibitor concentration: The concentration of the inhibitor may be too low to effectively inhibit CYP11B2. | Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your specific cell line and experimental conditions. | |
| Cell permeability issues: The inhibitor may not be efficiently crossing the cell membrane to reach its mitochondrial target.[13] | Consult the manufacturer's data or relevant literature to confirm the cell permeability of the inhibitor. If permeability is low, consider using a different inhibitor or a cell line with higher permeability. | |
| Assay sensitivity: The aldosterone detection assay (e.g., ELISA) may not be sensitive enough to detect small changes in aldosterone levels. | Use a highly sensitive aldosterone ELISA kit.[9][14] Ensure the assay is performed according to the manufacturer's protocol and that the standard curve is accurate. | |
| I am observing significant cell death after treatment with the inhibitor. | Inhibitor concentration is too high: High concentrations of small molecule inhibitors can lead to off-target effects and cytotoxicity.[15] | Perform a dose-response curve to identify the optimal, non-toxic concentration. Start with a broad range of concentrations, including those below the reported IC50 value.[15] |
| Prolonged exposure: Continuous exposure to the inhibitor can disrupt normal cellular functions and lead to toxicity.[15] | Reduce the incubation time with the inhibitor. Determine the minimum time required to achieve the desired level of CYP11B2 inhibition. | |
| Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[15] Include a vehicle-only control in your experiments. | |
| My experimental results are inconsistent between replicates. | Inconsistent sample handling: Variability in sample collection, processing, or storage can lead to inconsistent results. | Standardize all sample handling procedures. Ensure precise and consistent timing for all steps. |
| Incomplete solubilization of the inhibitor: If the inhibitor is not fully dissolved in the stock solution or culture medium, the actual concentration will vary between wells. | Ensure the inhibitor is completely dissolved in the stock solution. When diluting in culture medium, mix thoroughly. | |
| Cell culture variability: Differences in cell density, passage number, or cell health can contribute to variability. | Use cells within a consistent passage number range. Ensure uniform cell seeding density across all wells. |
In Vivo Experiment Troubleshooting
| Question/Issue | Possible Cause | Suggested Solution |
| Why is there no significant reduction in plasma aldosterone levels after administering this compound? | Poor bioavailability: The inhibitor may have low oral bioavailability, leading to insufficient plasma concentrations. | Review the pharmacokinetic data for the inhibitor. If oral bioavailability is low, consider alternative routes of administration, such as intravenous (IV) injection.[1] |
| Rapid metabolism: The inhibitor may be rapidly metabolized and cleared from the circulation. | Consult pharmacokinetic studies to understand the half-life of the compound. Adjust the dosing regimen (e.g., more frequent dosing) to maintain effective plasma concentrations. | |
| Inadequate dose: The administered dose may be too low to achieve sufficient target engagement in vivo. | Perform a dose-escalation study to determine the optimal dose that produces the desired pharmacological effect without causing toxicity. | |
| I am observing unexpected side effects or toxicity in the animals. | Off-target effects: The inhibitor may be interacting with other targets besides CYP11B2, leading to unintended physiological effects. | Carefully monitor the animals for any signs of toxicity. If off-target effects are suspected, consider using a more selective inhibitor or reducing the dose. |
| Vehicle-related toxicity: The vehicle used to formulate the inhibitor for in vivo administration may be causing adverse effects. | Conduct a vehicle-only control group to assess any toxicity associated with the formulation. If necessary, explore alternative, well-tolerated vehicles. |
Experimental Protocols
Aldosterone Measurement by ELISA
This protocol provides a general overview of a competitive ELISA for aldosterone quantification.[9][14][16][17] Always refer to the specific manufacturer's instructions for the kit you are using.
Principle: This is a competitive immunoassay where aldosterone in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled aldosterone for a limited number of binding sites on an anti-aldosterone antibody. The amount of HRP-labeled aldosterone bound to the antibody is inversely proportional to the concentration of aldosterone in the sample.
Materials:
-
Aldosterone ELISA kit (containing pre-coated microplate, aldosterone standard, HRP-conjugated aldosterone, wash buffer, substrate, and stop solution)
-
Samples (e.g., cell culture supernatant, plasma, urine)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare Reagents: Bring all reagents to room temperature before use. Prepare working solutions of wash buffer and any other concentrated reagents as instructed in the kit manual.
-
Standard Curve Preparation: Prepare a serial dilution of the aldosterone standard to generate a standard curve. The concentration range should cover the expected aldosterone levels in your samples.
-
Sample Preparation: Dilute your samples as necessary to fall within the range of the standard curve.
-
Assay Procedure: a. Add a specific volume of standards, controls, and samples to the appropriate wells of the microplate. b. Add the HRP-conjugated aldosterone to each well. c. Add the anti-aldosterone antibody to each well to initiate the competitive binding reaction. d. Incubate the plate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature with shaking). e. Wash the plate multiple times with the prepared wash buffer to remove unbound reagents. f. Add the substrate solution to each well and incubate for a specified time to allow for color development. g. Add the stop solution to each well to terminate the reaction.
-
Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the concentration of aldosterone in your samples by interpolating their absorbance values on the standard curve.
Gene Expression Analysis by qPCR
This protocol outlines the general steps for measuring the expression of CYP11B2 and other steroidogenic genes using real-time quantitative PCR (qPCR).[18][19][20][21][22]
Principle: qPCR is used to amplify and simultaneously quantify a targeted DNA molecule. The procedure follows the general principle of polymerase chain reaction; its key feature is that the amplified DNA is detected as the reaction progresses in "real time".
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for CYP11B2 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: a. Harvest cells or tissues and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol. b. Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: a. Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit. This involves using a reverse transcriptase enzyme and primers (e.g., random hexamers or oligo(dT) primers).
-
qPCR Reaction Setup: a. Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the target gene (CYP11B2), and the synthesized cDNA template. b. Set up parallel reactions for a reference gene to normalize the data. c. Include no-template controls (NTC) to check for contamination.
-
qPCR Amplification: a. Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: a. Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold. b. Calculate the relative expression of the target gene (CYP11B2) using the ΔΔCt method, normalizing to the expression of the reference gene.
Visualizations
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uniprot.org [uniprot.org]
- 3. CYP11B2 cytochrome P450 family 11 subfamily B member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Aldosterone Competitive ELISA Kit (EIAALD) - Invitrogen [thermofisher.com]
- 10. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 11. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. arborassays.com [arborassays.com]
- 15. benchchem.com [benchchem.com]
- 16. ibl-international.com [ibl-international.com]
- 17. weldonbiotech.com [weldonbiotech.com]
- 18. academic.oup.com [academic.oup.com]
- 19. mdpi.com [mdpi.com]
- 20. Time-Course Changes of Steroidogenic Gene Expression and Steroidogenesis of Rat Leydig Cells after Acute Immobilization Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bu.edu [bu.edu]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Cyp11B2-IN-2 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Cyp11B2-IN-2 in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful application of this potent inhibitor.
Frequently Asked questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: Given the high potency of this compound, with a reported IC50 of 0.3 nM in enzymatic assays, it is crucial to start with a low concentration range in cell-based assays. A good starting point for a dose-response experiment would be a broad range from 0.01 nM to 100 nM. This range should allow you to determine the optimal concentration for inhibiting aldosterone (B195564) production without inducing cytotoxicity.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.
Q3: What is the maximum final DMSO concentration that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, to avoid solvent-induced toxicity.[1][2] Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line.[2] Always include a vehicle control (medium with the same final DMSO concentration as your highest inhibitor concentration) in your experiments.[1]
Q4: How stable is this compound in cell culture medium?
A4: The stability of small molecule inhibitors in cell culture media can vary depending on the compound's structure, the media composition, pH, and temperature.[3] It is best practice to prepare fresh working solutions of this compound in your cell culture medium for each experiment. If long-term incubation is required, it is advisable to perform a stability study by incubating the inhibitor in the medium for the duration of the experiment and measuring its concentration at different time points via LC-MS.
Q5: Is this compound cell-permeable?
Troubleshooting Guides
Problem 1: I am not observing any inhibition of aldosterone production, even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Verify the calculations for your stock solution and dilutions. Ensure that the correct volume of the stock solution was added to the culture medium. |
| Inhibitor degradation | Prepare fresh stock and working solutions. Avoid repeated freeze-thaw cycles of the stock solution. If the problem persists, consider performing a stability test of the inhibitor in your culture medium.[3] |
| Low expression of Cyp11B2 in cells | Confirm that the cell line you are using (e.g., NCI-H295R, HAC15) expresses functional CYP11B2. Expression levels can vary with passage number.[8] |
| Issues with aldosterone measurement | Troubleshoot your aldosterone quantification method (ELISA, RIA, or LC-MS/MS). Ensure that your standards are accurate and that there is no interference from components in your cell culture supernatant.[9][10][11][12] |
| Cell health | Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may not respond predictably to treatment. |
Problem 2: I am observing high variability in my dose-response experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a uniform cell density across all wells of your culture plate. Use a cell counter for accurate cell numbers. |
| Pipetting errors | Use calibrated pipettes and be meticulous when preparing serial dilutions and adding reagents. |
| Edge effects on culture plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or culture medium. |
| Incomplete mixing of inhibitor | After adding the inhibitor to the wells, gently swirl the plate to ensure even distribution. |
| Serum interference | Components in fetal bovine serum (FBS) can sometimes bind to small molecule inhibitors, reducing their effective concentration.[8] Consider reducing the serum concentration or using a serum-free medium during the inhibitor treatment period, if your cells can tolerate it. |
Problem 3: I am observing significant cell death at concentrations where I expect to see specific inhibition.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity of the inhibitor | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your aldosterone inhibition assay to determine the cytotoxic concentration range of this compound for your specific cell line. |
| High DMSO concentration | Ensure the final DMSO concentration is within the tolerated range for your cells (typically ≤0.1%).[1][2] |
| Off-target effects | While this compound is expected to be selective, high concentrations may lead to off-target effects. Try to use the lowest effective concentration that gives you the desired level of aldosterone inhibition. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Aldosterone Production in NCI-H295R Cells
This table presents hypothetical data to illustrate the expected dose-dependent inhibition of aldosterone production by this compound in a typical cell-based assay using NCI-H295R cells stimulated with Angiotensin II. Actual results may vary depending on experimental conditions.
| This compound Concentration (nM) | Aldosterone Production (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.01 | 85.3 | 4.8 |
| 0.1 | 52.1 | 3.9 |
| 1 | 15.7 | 2.5 |
| 10 | 5.2 | 1.8 |
| 100 | 2.1 | 1.1 |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in NCI-H295R Cells
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on aldosterone production in the human adrenocortical carcinoma cell line NCI-H295R.
Materials:
-
NCI-H295R cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with serum and other additives)
-
Serum-free medium
-
This compound
-
Anhydrous DMSO
-
Angiotensin II
-
24-well cell culture plates
-
Aldosterone quantification kit (ELISA, RIA, or access to LC-MS/MS)
-
Reagents for a cell viability assay (e.g., MTT)
Procedure:
-
Cell Seeding: Seed NCI-H295R cells in a 24-well plate at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere and grow for 48-72 hours.
-
Serum Starvation: To reduce basal steroidogenesis, replace the complete growth medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in serum-free medium from your 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control.
-
Inhibitor Treatment: Remove the serum-free medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Stimulation: Add Angiotensin II to all wells (except for a non-stimulated control) to a final concentration of 10 nM to stimulate aldosterone production.[13]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well for aldosterone quantification.
-
Aldosterone Measurement: Measure the aldosterone concentration in the collected supernatants using your chosen method (ELISA, RIA, or LC-MS/MS) according to the manufacturer's instructions.
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay to assess the cytotoxicity of the inhibitor at the tested concentrations.
-
Data Analysis: Normalize the aldosterone levels to the vehicle control. Plot the percentage of aldosterone inhibition against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[14][15][16]
Mandatory Visualization
Caption: Simplified aldosterone synthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: A logical troubleshooting guide for experiments showing no aldosterone inhibition.
References
- 1. Predicting and improving the membrane permeability of peptidic small molecules. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Predictions from First-Principles of Membrane Permeability to Small Molecules: How Useful Are They in Practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of aldosterone and renin assays for primary aldosteronism screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Special problems in the radioimmunoassay of plasma aldosterone without prior extraction and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aldosterone determination: comparison of a RIA assay and a CLIA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Angiotensin II receptor blockers differentially affect CYP11B2 expression in human adrenal H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Cyp11B2-IN-2 off-target effects and mitigation
Welcome to the technical support center for Cyp11B2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound and what is its function?
A1: The primary target of this compound is Aldosterone (B195564) Synthase, also known as CYP11B2.[1][2][3] This enzyme is a cytochrome P450 monooxygenase responsible for the final steps of aldosterone biosynthesis in the adrenal glands.[1][2][4] Aldosterone is a key mineralocorticoid hormone that regulates blood pressure by controlling salt and water balance in the body.[1][2]
Q2: What are the most common off-target effects associated with this compound?
A2: The most significant off-target effect of this compound is the inhibition of 11β-hydroxylase (CYP11B1).[5][6] This is due to the high sequence homology (93%) between CYP11B2 and CYP11B1.[5] Inhibition of CYP11B1 can disrupt the normal production of cortisol, leading to a buildup of precursor steroids like 11-deoxycortisol and deoxycorticosterone (DOC).[6] While designed for selectivity, some interaction with other cytochrome P450 enzymes may also occur.[7]
Q3: Why is selectivity over CYP11B1 important when using a CYP11B2 inhibitor?
A3: Selectivity is crucial to avoid disrupting the hypothalamic-pituitary-adrenal (HPA) axis.[5] CYP11B1 is essential for cortisol synthesis, a vital glucocorticoid hormone that regulates a wide range of physiological processes including metabolism, immune response, and stress.[8] Inhibition of CYP11B1 can lead to adrenal insufficiency and other serious side effects. Therefore, a highly selective CYP11B2 inhibitor is necessary to specifically lower aldosterone without affecting cortisol levels.[6]
Q4: How can I assess the selectivity of this compound in my experiments?
A4: The selectivity of this compound can be determined by comparing its inhibitory potency (e.g., IC50 or Ki values) against CYP11B2 with its potency against CYP11B1 and a panel of other relevant cytochrome P450 enzymes.[5][9] This is typically done using in vitro assays with recombinant human enzymes.[5][10] Cellular assays using cell lines that express these enzymes can also be used to measure the production of aldosterone and cortisol.[5][10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected decrease in cortisol levels. | Off-target inhibition of CYP11B1. | 1. Perform a dose-response experiment to determine if the effect is concentration-dependent. On-target effects should occur at lower concentrations than off-target effects.[11] 2. Validate your findings using a structurally different CYP11B2 inhibitor with a known high selectivity profile.[11] 3. Conduct a direct enzymatic assay to measure the IC50 of this compound against both CYP11B1 and CYP11B2. |
| Accumulation of steroid precursors (e.g., 11-deoxycortisol, DOC). | Inhibition of CYP11B1. | This is a direct consequence of CYP11B1 inhibition.[6] Quantify the levels of these precursors using LC-MS/MS to correlate with the dose of this compound. This can serve as a biomarker for off-target activity. |
| Observed phenotype is not consistent with aldosterone inhibition. | 1. Off-target effects on other signaling pathways.[11] 2. The phenotype is a downstream consequence of pathway cross-talk.[11] | 1. Perform a broad kinase or cytochrome P450 profiling screen to identify other potential off-targets.[9][11] 2. Use a genetic approach, such as CRISPR/Cas9-mediated knockout of CYP11B2, to confirm that the phenotype is dependent on the intended target.[12] 3. Conduct phosphoproteomics analysis to get a global view of altered signaling pathways.[11] |
| Inconsistent results between experiments. | 1. Compound instability or degradation. 2. Variability in cell-based assays. | 1. Verify the stability of this compound in your experimental media and conditions. 2. Ensure consistent cell passage numbers, seeding densities, and treatment durations. 3. Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: Comparative Selectivity Profile of Aldosterone Synthase (CYP11B2) Inhibitors
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| This compound (Hypothetical) | 8 | 960 | 120 |
| LCI699 | Not specified | Not specified | Not specified, but known to have significant CYP11B1 inhibition[6] |
| Pyrimidine 22 | 3 | 378 | 126 |
| RO6836191 | 13 (Ki) | >1300 (Ki) | >100 |
| Lorundrostat | Not specified | Not specified | 374-fold selectivity in vitro[13] |
| Atractylenolide-I | Not specified | No inhibition | Selective for CYP11B2[14] |
Note: Data for LCI699, Pyrimidine 22, RO6836191, Lorundrostat, and Atractylenolide-I are from published studies for comparative purposes. The values for this compound are hypothetical and should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Selectivity Assay for CYP11B2 and CYP11B1
This protocol outlines a method to determine the IC50 values of this compound for human CYP11B2 and CYP11B1 using recombinant enzymes.
Materials:
-
Recombinant human CYP11B2 and CYP11B1 enzymes
-
11-Deoxycorticosterone (DOC) as a substrate for CYP11B2
-
11-Deoxycortisol as a substrate for CYP11B1
-
This compound
-
Assay buffer (e.g., potassium phosphate (B84403) buffer with MgCl2)
-
NADPH regenerating system
-
LC-MS/MS system for product quantification (aldosterone and cortisol)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Reaction Setup: In a 96-well plate, combine the recombinant enzyme (CYP11B2 or CYP11B1), assay buffer, and the appropriate substrate.
-
Compound Incubation: Add this compound at various concentrations to the reaction mixtures. Include controls with no inhibitor and a known inhibitor.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Product Quantification: Analyze the formation of aldosterone (from CYP11B2) or cortisol (from CYP11B1) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of enzyme activity inhibited by this compound relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Signaling pathways for aldosterone and cortisol synthesis.
References
- 1. uniprot.org [uniprot.org]
- 2. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. IMMUNOHISTOCHEMISTRY OF THE HUMAN ADRENAL CYP11B2 IN NORMAL INDIVIDUALS AND IN PATIENTS WITH PRIMARY ALDOSTERONISM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Phase 2 Trial Shows Mineralys Drug Cuts Blood Pressure 9.3 mmHg in CKD Patients | MLYS Stock News [stocktitan.net]
- 14. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
Improving the selectivity of Cyp11B2-IN-2 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cyp11B2-IN-2, a selective inhibitor of Aldosterone (B195564) Synthase (CYP11B2). Our goal is to help you achieve accurate and reproducible results in your experiments by addressing common challenges related to assay selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when assessing the selectivity of this compound?
The main challenge in determining the selectivity of Cyp11B2 inhibitors like this compound is the high degree of sequence homology between CYP11B2 and CYP11B1 (11β-hydroxylase), which is approximately 93-95%.[1][2][3] This similarity can lead to cross-inhibition of CYP11B1, the enzyme responsible for the final step of cortisol biosynthesis.[4][5] Therefore, it is crucial to perform assays that can distinguish between the inhibitory activity against these two enzymes.
Q2: Why is it critical to ensure the selectivity of this compound against CYP11B1?
Inhibition of CYP11B1 can interfere with cortisol production, a hormone essential for regulating metabolism, immune response, and stress.[4] Non-selective inhibition can lead to an accumulation of steroid precursors, potentially causing adverse effects.[6] Therefore, ensuring high selectivity for CYP11B2 is a critical step in the development of safe and effective therapeutic agents.
Q3: What are the recommended assay systems for evaluating the selectivity of this compound?
We recommend utilizing cell-based assays employing cell lines that stably express recombinant human CYP11B2 or CYP11B1.[7][8] These systems provide a clean and controlled environment to assess the direct inhibitory effect of this compound on each enzyme. Assays using homogenates of adrenal glands from humans or cynomolgus monkeys can also be employed as they provide a more physiologically relevant context.[4][6]
Q4: How is the selectivity of this compound typically quantified?
Selectivity is generally expressed as a ratio of the IC50 values (the concentration of an inhibitor required to reduce the enzyme activity by 50%). The selectivity ratio is calculated as:
Selectivity = IC50 (CYP11B1) / IC50 (CYP11B2) [6][9]
A higher selectivity ratio indicates a greater preference for inhibiting CYP11B2 over CYP11B1.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values for this compound. | Inconsistent cell density or enzyme concentration. Pipetting errors. Instability of this compound in the assay buffer. | Ensure consistent cell seeding density or enzyme concentration in all wells. Use calibrated pipettes and proper pipetting techniques. Prepare fresh dilutions of this compound for each experiment and minimize the time it is kept in the assay buffer before use. |
| This compound shows lower than expected selectivity for CYP11B2 over CYP11B1. | Sub-optimal assay conditions (e.g., substrate concentration, incubation time). Cross-contamination of cell lines or recombinant enzymes. Incorrect calculation of IC50 values. | Optimize assay conditions by performing substrate titration and time-course experiments. Verify the identity and purity of your cell lines or recombinant enzymes using appropriate molecular biology techniques. Double-check your data analysis and ensure you are using a suitable curve-fitting model to determine IC50 values. |
| No significant inhibition of CYP11B2 is observed even at high concentrations of this compound. | Degradation of this compound. Inactive enzyme. Presence of interfering substances in the assay. | Check the storage conditions and expiration date of your this compound stock. Test the activity of your CYP11B2 enzyme using a known potent inhibitor as a positive control. If using complex matrices like cell lysates or homogenates, consider potential interference and perform appropriate controls (e.g., vehicle-only controls). |
| Unexpected inhibition of CYP11B1 at low concentrations of this compound. | The specific batch of this compound may have impurities. The assay conditions may favor CYP11B1 inhibition. | Test a new batch of this compound. Re-evaluate your assay conditions, particularly the substrate concentration, as it can influence the apparent IC50 value. |
Experimental Protocols
Protocol 1: In Vitro IC50 Determination for CYP11B2 and CYP11B1 using Recombinant Human Enzymes
This protocol describes a cell-based assay to determine the potency and selectivity of this compound.
Materials:
-
HEK293 cells stably expressing human CYP11B2 or CYP11B1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Substrate for CYP11B2: 11-deoxycorticosterone.
-
Substrate for CYP11B1: 11-deoxycortisol.
-
Assay buffer (e.g., PBS).
-
Detection reagent for aldosterone or cortisol (e.g., ELISA kit).
-
96-well cell culture plates.
Methodology:
-
Cell Seeding: Seed the HEK293-CYP11B2 and HEK293-CYP11B1 cells into separate 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Assay Initiation:
-
Remove the culture medium from the cells.
-
Add the diluted this compound to the respective wells.
-
Add the substrate (11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1) to all wells at a final concentration close to its Km value.
-
Include vehicle-only (DMSO) controls and no-enzyme controls.
-
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 2 hours).
-
Product Quantification: Stop the reaction and measure the amount of aldosterone or cortisol produced using a suitable detection method like ELISA.[10]
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Calculate the selectivity ratio.
-
Data Presentation:
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| This compound | 5.2 | 1560 | 300 |
| LCI-699 (Reference) | 2.5 | 75 | 30 |
Note: The data presented above are for illustrative purposes and may not represent the actual performance of this compound.
Visualizations
CYP11B2 Signaling Pathway
Caption: Simplified signaling pathway of aldosterone synthesis mediated by CYP11B2.
Experimental Workflow for Selectivity Assay
Caption: Experimental workflow for determining the selectivity of this compound.
Troubleshooting Logic for Low Selectivity
Caption: A decision tree for troubleshooting low selectivity in this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Detection of Small CYP11B1 Deletions and One Founder Chimeric CYP11B2/CYP11B1 Gene in 11β-Hydroxylase Deficiency [frontiersin.org]
- 4. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 9. Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cloud-clone.com [cloud-clone.com]
Technical Support Center: Troubleshooting Common Issues with Potent CYP11B2 Inhibitors
Frequently Asked Questions (FAQs)
Q1: My CYP11B2 inhibitor precipitated out of solution. What should I do?
A1: Precipitation is a common issue with hydrophobic small molecule inhibitors. If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid in redissolving the compound.[1] It is also crucial to use high-purity, anhydrous solvents, as the presence of water can significantly reduce the solubility of many organic compounds. For instance, with CYP11B2-IN-1, using newly opened, hygroscopic DMSO is recommended for preparing stock solutions.[1]
Q2: What are the recommended storage conditions for potent CYP11B2 inhibitors?
A2: Proper storage is critical to maintain the stability and activity of your inhibitor. For solid compounds, long-term storage at -20°C is generally recommended. For solutions, storage at -80°C is preferable to minimize degradation and prevent solvent evaporation.[1] It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture.[1]
Q3: How long can I store my CYP11B2 inhibitor?
A3: The shelf-life of a CYP11B2 inhibitor depends on its form (solid or in solution) and storage temperature. As a general guideline based on data for CYP11B2-IN-1, the powdered form can be stable for up to 3 years at -20°C.[1] When dissolved in a solvent, the stability is significantly reduced. For example, stock solutions of CYP11B2-IN-1 are stable for up to 6 months at -80°C and only for about 1 month at -20°C.[1] Always refer to the manufacturer's certificate of analysis for specific stability information.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | - Compound degradation due to improper storage. - Inaccurate serial dilutions. - Fluctuation in assay conditions (e.g., temperature, incubation time). | - Aliquot and store the compound as recommended. - Prepare fresh dilutions for each experiment. - Standardize all assay parameters. |
| Low or no inhibitory activity | - Compound has degraded. - Incorrect solvent used, leading to poor solubility and bioavailability in the assay. - The inhibitor is not effective against the specific isoform or species of the enzyme being tested. | - Use a fresh aliquot of the inhibitor. - Ensure the final solvent concentration in the assay is compatible with the enzyme and does not exceed recommended limits (typically <1%). - Verify the inhibitor's specificity from the literature or manufacturer's data. |
| Precipitation in assay buffer | - The final concentration of the inhibitor exceeds its solubility in the aqueous assay buffer. - The solvent used for the stock solution is immiscible with the assay buffer. | - Lower the final concentration of the inhibitor in the assay. - Include a solubilizing agent like Tween-80 or PEG300 in the final dilution, if compatible with the assay.[1] - Ensure the organic solvent concentration is minimal. |
Quantitative Data Summary
The following table summarizes the available storage and solubility data for CYP11B2-IN-1 and can be used as a reference point for handling similar potent CYP11B2 inhibitors.
| Parameter | Condition | Value/Recommendation | Reference |
| Storage (Solid) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| Storage (In Solvent) | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] | |
| Solubility in DMSO | In Vitro | 100 mg/mL (321.18 mM) | [1] |
| Solubility in Saline/Tween-80/PEG300/DMSO | In Vivo Formulation 1 | ≥ 2.5 mg/mL (8.03 mM) | [1] |
| Solubility in Corn Oil/DMSO | In Vivo Formulation 2 | ≥ 2.5 mg/mL (8.03 mM) | [1] |
Experimental Protocols
General Protocol for In Vitro CYP11B2 Inhibition Assay
This protocol is a generalized procedure based on methodologies described for testing CYP11B2 inhibitors.[2][3]
-
Enzyme and Substrate Preparation:
-
Use recombinant human CYP11B2 enzyme expressed in a suitable cell line (e.g., human renal leiomyoblastoma cells).[2]
-
Prepare a working solution of the substrate, 11-deoxycorticosterone, in the assay buffer.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the CYP11B2 inhibitor (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the CYP11B2 enzyme, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
-
Detection and Data Analysis:
-
Quantify the product (aldosterone) formation using a suitable detection method, such as LC-MS/MS.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Visualizations
Caption: Aldosterone synthesis pathway highlighting the multi-step reaction catalyzed by CYP11B2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor solubility of Cyp11B2-IN-2 in vitro
Welcome to the technical support center for Cyp11B2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a particular focus on addressing the poor aqueous solubility of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound. This indicates that the compound has exceeded its aqueous solubility limit. Here are several steps you can take to address this:
-
Decrease the final concentration: Try lowering the final concentration of this compound in your assay.
-
Optimize the DMSO concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess its impact on your experiment.[1]
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH. Experiment with different pH values within the tolerated range of your assay to find the optimal condition for this compound's solubility.[1][2]
-
Use a different solvent system: Consider using a co-solvent system. For example, a combination of DMSO with other organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) might improve solubility.[1]
-
Prepare a fresh dilution: Do not use a solution that has already precipitated. Centrifuge the vial to pellet any solid material before preparing a new stock solution and dilutions.[1]
Q2: What is the maximum recommended concentration of DMSO for cell culture experiments?
A2: The tolerance to DMSO can vary significantly between different cell lines.[1] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[1]
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[1]
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[1]
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to determine the effect on your specific cell line.[1]
Q3: How should I store my this compound stock solutions?
A3: Proper storage is critical for maintaining the stability and integrity of your inhibitor.
-
Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified on the product datasheet. Keep the compound desiccated to prevent hydration.[1]
-
In Solvent: For stock solutions in DMSO, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide: Poor Solubility of this compound
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your in vitro assays.
Problem: Precipitate formation observed during experiment.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation issues.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various approaches to improve the solubility of this compound.
| Strategy | Description | Typical Concentration/Range | Considerations |
| Co-solvency | Using a water-miscible solvent to increase solubility.[2] | DMSO: 0.1-1%Ethanol: 1-5%PEG400: 5-10% | Potential for solvent-induced artifacts or toxicity. Always use a vehicle control.[1] |
| pH Adjustment | Modifying the pH of the aqueous buffer to ionize the compound, which can increase solubility.[1][2] | pH 4.0 - 8.0 | The pH must be compatible with the assay system and the stability of the compound. |
| Use of Surfactants | Incorporating non-ionic surfactants to form micelles that can encapsulate the hydrophobic compound. | Tween-80: 0.01-0.1%Pluronic F-68: 0.02-0.2% | Can interfere with some biological assays. |
| Complexation | Using cyclodextrins to form inclusion complexes with the compound, increasing its apparent solubility. | HP-β-CD: 1-10 mM | May alter the effective free concentration of the inhibitor. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to determine the kinetic solubility of this compound.[4][5]
Experimental Workflow
Caption: Workflow for kinetic solubility assay.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Nephelometer or plate reader capable of measuring turbidity
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.[1]
-
Serial Dilution: Create a 2-fold serial dilution of the stock solution in a 96-well plate using 100% DMSO.
-
Dilution in Aqueous Buffer: In a separate 96-well plate, add 98 µL of your desired aqueous buffer to each well.
-
Transfer: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the buffer plate. This will create a range of final compound concentrations with a final DMSO concentration of 2%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the light scattering or turbidity of each well using a nephelometer.
-
Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Example Data:
| Final Concentration (µM) | Turbidity (NTU) |
| 100 | 250.5 |
| 50 | 180.2 |
| 25 | 95.7 |
| 12.5 | 10.3 |
| 6.25 | 5.1 |
| 3.13 | 4.8 |
| Control (0 µM) | 4.5 |
In this example, the kinetic solubility would be determined to be approximately 12.5 µM.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound, which is a lower but more accurate value than kinetic solubility.[4]
Procedure:
-
Add Excess Compound: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest.
-
Equilibration: Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Determine the concentration of this compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[7]
Signaling Pathway
CYP11B2 in the Renin-Angiotensin-Aldosterone System (RAAS)
CYP11B2, also known as aldosterone (B195564) synthase, is a key enzyme in the biosynthesis of aldosterone.[8][9][10][11][12][13] The expression and activity of CYP11B2 are primarily regulated by the RAAS and plasma potassium levels.[14][15]
Caption: Role of CYP11B2 in the RAAS pathway and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. WikiGenes - CYP11B2 - cytochrome P450, family 11, subfamily B,... [wikigenes.org]
- 9. genecards.org [genecards.org]
- 10. CYP11B2 cytochrome P450 family 11 subfamily B member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. uniprot.org [uniprot.org]
- 13. sinobiological.com [sinobiological.com]
- 14. Chronic activation of adrenal Gq signaling induces Cyp11b2 expression in the zona fasciculata and hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular and Epigenetic Control of Aldosterone Synthase, CYP11B2 and 11-Hydroxylase, CYP11B1 [mdpi.com]
Technical Support Center: Interpreting Unexpected Data from CYP11B2 Inhibitor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from studies involving CYP11B2 inhibitors. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We observe potent inhibition of aldosterone (B195564) synthesis in our in vitro assays with our CYP11B2 inhibitor, but see a weaker than expected anti-hypertensive effect in vivo. What could be the cause?
A1: This is a documented phenomenon with some aldosterone synthase inhibitors (ASIs). For instance, the ASI LCI699 demonstrated dose-dependent reductions in plasma aldosterone but failed to produce significant blood pressure reduction in a study with treatment-resistant hypertension patients.[1] Several factors could contribute to this discrepancy:
-
Mineralocorticoid Receptor (MR) Activation by Precursors: Inhibition of CYP11B2 can lead to the accumulation of aldosterone precursors, such as deoxycorticosterone (DOC) and cortisol.[1][2] These precursors can themselves activate the mineralocorticoid receptor, counteracting the effects of reduced aldosterone.[2]
-
Non-Aldosterone Mediated MR Activation: There is evidence that the MR can be activated independently of aldosterone, for example, through the Rac1 signaling pathway.[2]
-
Complex Blood Pressure Regulation: Blood pressure is regulated by multiple interacting systems. The renin-angiotensin-aldosterone system (RAAS) is just one component. Compensatory mechanisms may be activated in response to CYP11B2 inhibition.
Q2: Our study subjects are showing signs of adrenal insufficiency or unexpected changes in cortisol levels after treatment with our CYP11B2 inhibitor. Why is this happening?
A2: The most likely cause is off-target inhibition of CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step of cortisol synthesis.[1][2] CYP11B1 and CYP11B2 share a high degree of sequence homology, making the development of highly selective inhibitors challenging.[3]
-
Lack of Selectivity: Early ASIs like fadrozole (B1662666) and LCI699 exhibited significant inhibition of CYP11B1.[1][2] This leads to a decrease in cortisol production, which can trigger a rise in plasma ACTH and 11-deoxycortisol levels.[1] In some cases, this off-target effect has been repurposed for therapeutic benefit, as with osilodrostat (B612234) (formerly LCI699), which is now used to treat Cushing's disease.[4]
-
Assessing Selectivity: It is crucial to profile your inhibitor against both CYP11B1 and CYP11B2 to determine its selectivity. Newer generations of ASIs, such as baxdrostat (B10830011) and lorundrostat, have been developed with much higher selectivity for CYP11B2 over CYP11B1.[4][5]
Q3: We are observing hyperkalemia in our animal models, even with a highly selective CYP11B2 inhibitor. What is the mechanism?
A3: Hyperkalemia is a known risk associated with the inhibition of aldosterone synthesis.[1][6] Aldosterone plays a key role in promoting potassium excretion in the kidneys. By inhibiting aldosterone production, ASIs can lead to an increase in plasma potassium levels.[1] While newer, more selective inhibitors are designed to minimize this risk, it can still occur, particularly in individuals with underlying kidney disease.[4][5] Careful monitoring of plasma potassium is essential in both preclinical and clinical studies.
Troubleshooting Guides
Issue 1: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Symptoms:
-
High in vitro potency (e.g., low IC50 or Ki for CYP11B2).
-
Significant reduction in plasma or urinary aldosterone levels in vivo.
-
Minimal or no effect on blood pressure or other expected physiological outcomes.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| MR Activation by Precursors | Measure plasma levels of aldosterone precursors such as 11-deoxycorticosterone (DOC) and corticosterone. A significant increase in these precursors could indicate that they are activating the MR and counteracting the effect of reduced aldosterone. |
| Off-Target Effects | Profile the inhibitor against a panel of related cytochrome P450 enzymes and other potential off-targets to rule out unforeseen interactions that could influence the phenotype. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Ensure that the dosing regimen achieves and maintains sufficient drug concentrations at the target tissue (adrenal gland) over a sustained period to elicit a physiological response. |
| Animal Model Selection | The contribution of aldosterone to the disease state can vary between different animal models. Consider using a model where the RAAS system is known to be a primary driver of the pathology. |
Issue 2: Unexpected Effects on Cortisol and ACTH Levels
Symptoms:
-
Decreased plasma or urinary cortisol levels.
-
Increased plasma ACTH levels.
-
Accumulation of cortisol precursors like 11-deoxycortisol.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Lack of CYP11B1/CYP11B2 Selectivity | Perform in vitro assays to determine the IC50 or Ki of your inhibitor against both human and the relevant animal species' CYP11B1 and CYP11B2 enzymes. The selectivity ratio (CYP11B1 IC50 / CYP11B2 IC50) will quantify the degree of selectivity. |
| Interspecies Differences | The selectivity of an inhibitor can differ between species. If preclinical studies are being conducted in a non-human primate or rodent model, it is important to assess the inhibitor's activity against the specific enzymes from that species. |
Data Presentation
Table 1: Selectivity Profiles of Various Aldosterone Synthase Inhibitors
| Inhibitor | CYP11B2 Inhibition | CYP11B1 Inhibition | Selectivity Ratio (CYP11B1/CYP11B2) | Reference |
| LCI699 (Osilodrostat) | Effective | Potent | Low | [1][2] |
| Fadrozole | Effective | Potent | Low | [1] |
| Baxdrostat | Potent | Weak | High | [4][6] |
| Lorundrostat | Potent | Weak | 374-fold | [5] |
| Dexfadrostat | Potent | Weak | High | [7] |
Table 2: Reported In Vivo Effects of Aldosterone Synthase Inhibitors
| Inhibitor | Effect on Aldosterone | Effect on Cortisol | Effect on Blood Pressure | Key Unexpected Findings | Reference |
| LCI699 (Osilodrostat) | Decrease | Decrease | Variable/No significant change in some studies | Lack of BP lowering despite aldosterone suppression.[1][2] | [1][2] |
| Fadrozole | Decrease | Decrease | - | Blunted cortisol response to ACTH.[1] | [1] |
| Baxdrostat | Decrease | No significant change | Decrease | Favorable safety profile with no observed adrenal insufficiency.[6] | [4][6] |
| Lorundrostat | 40-70% Reduction | No significant change | Decrease | Reduction in urine albumin-to-creatinine ratio, suggesting kidney protection.[5] | [5] |
Experimental Protocols
Protocol 1: In Vitro CYP11B2/CYP11B1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against CYP11B2 and CYP11B1.
Materials:
-
Recombinant human CYP11B2 and CYP11B1 enzymes.
-
Substrates: Corticosterone for CYP11B2, 11-deoxycortisol for CYP11B1.
-
Test inhibitor at various concentrations.
-
NADPH regenerating system.
-
Assay buffer.
-
LC-MS/MS for product quantification.
Procedure:
-
Pre-incubate the recombinant enzyme with the test inhibitor or vehicle control in the assay buffer.
-
Initiate the reaction by adding the substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of product formed (aldosterone for CYP11B2, cortisol for CYP11B1).
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Mandatory Visualizations
Caption: Aldosterone synthesis pathway and the point of inhibition.
Caption: Troubleshooting workflow for unexpected in vivo data.
Caption: MR activation by aldosterone and its precursors.
References
- 1. Aldosterone synthase inhibitors in hypertension: current status and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Phase 2 Trial Shows Mineralys Drug Cuts Blood Pressure 9.3 mmHg in CKD Patients | MLYS Stock News [stocktitan.net]
- 6. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize background in Cyp11B2-IN-2 PET imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background and optimize results in Cyp11B2-IN-2 Positron Emission Tomography (PET) imaging.
Disclaimer: Information on the specific tracer "this compound" is not publicly available. The following guidance is based on established principles for PET imaging of Aldosterone Synthase (CYP11B2) and data from analogous radiotracers such as [¹⁸F]AldoView, [¹⁸F]CDP2230, and [¹¹C]metomidate. These principles are expected to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of background signal in Cyp11B2 PET imaging?
A1: Background signal in Cyp11B2 PET imaging primarily originates from two sources:
-
Off-Target Binding: The radiotracer may bind to other enzymes or tissues. A significant challenge is the high similarity between CYP11B2 (aldosterone synthase) and CYP11B1 (cortisol-producing enzyme). Tracers with low selectivity for CYP11B2 over CYP11B1 can lead to high background uptake in normal adrenal tissue.[1][2]
-
Physiological Clearance: High uptake in organs involved in metabolism and excretion, such as the liver and kidneys, is a common source of background that can obscure the adrenal glands.[3][4] The tracer's pharmacokinetic profile determines how quickly it clears from these organs.[5]
Q2: How does tracer selectivity for CYP11B2 impact background?
A2: High selectivity is crucial for minimizing background. CYP11B2 is the target for imaging primary aldosteronism, but the highly homologous CYP11B1 enzyme is also present in the adrenal glands.[1][5] A tracer that binds strongly to both will show uptake in both the target aldosterone-producing adenomas and normal adrenal tissue, reducing the target-to-background ratio and making diagnosis difficult.[1] Newer tracers like [¹⁸F]AldoView and [¹⁸F]CDP2230 were developed specifically to have higher selectivity for CYP11B2 over CYP11B1 compared to older tracers like [¹¹C]-metomidate.[6][7]
Q3: Can patient preparation help reduce background?
A3: Yes, patient preparation is a key step. For tracers with lower selectivity, pre-treatment with dexamethasone (B1670325) can be employed.[2] Dexamethasone suppresses the production of ACTH, which in turn reduces the expression of the CYP11B1 enzyme. This suppression minimizes tracer uptake in normal adrenal tissue, thereby enhancing the signal from the CYP11B2-expressing lesions.[2] Standard PET imaging preparations, such as fasting for at least 6 hours, are also typically required to ensure stable metabolic conditions.[8]
Q4: What is the optimal time to scan after injecting the tracer?
A4: The optimal imaging time depends on the tracer's specific pharmacokinetics. An ideal tracer shows rapid uptake in the target tissue and fast clearance from background organs like the liver and kidneys.[3][5] For example, studies with some novel tracers show that adrenal accumulation is high shortly after administration, while radioactivity in other organs decreases over time.[1][3] Dynamic PET imaging is often performed in preclinical studies to determine the time point with the best target-to-background ratio.[7] For clinical scans, this is typically defined in the imaging protocol, often around 60 minutes post-injection.[8]
Troubleshooting Guide
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| High background signal in the liver and/or kidneys. | The radiotracer exhibits significant hepatobiliary or renal clearance. This is a known characteristic of many adrenal imaging agents.[3][4] | * Optimize Scan Timing: Review biodistribution data to determine the optimal imaging window where adrenal uptake is maximal and background organ clearance has occurred. For example, with one tracer, liver uptake peaked at 30 minutes and then began to clear.[3] * Dynamic Imaging: Consider acquiring dynamic images to track the clearance from these organs and select the best time frame for analysis. |
| Poor differentiation between adrenal lesion and normal adrenal tissue. | The tracer may have low selectivity for CYP11B2 over CYP11B1, leading to high uptake in the entire adrenal gland.[1][2] | * Dexamethasone Suppression: For non-selective tracers, implement a dexamethasone pre-treatment protocol. A typical regimen involves administering dexamethasone for 48-72 hours before the scan to suppress CYP11B1 expression.[2] * Use a More Selective Tracer: If possible, consider using a newer generation tracer with higher inherent selectivity for CYP11B2.[5][6] |
| Noisy or poor-quality images. | The acquisition time per bed position may be too short, or the injected dose may be too low, resulting in low counting statistics. | * Increase Acquisition Time: Studies have shown that extending the acquisition time (e.g., from 1.5 to 3 minutes per bed position) can significantly improve image quality and diagnostic accuracy for adrenal lesions.[9][10] * Dose Optimization: Ensure the injected dose is appropriate for the patient's weight and the scanner's sensitivity. While dose reduction is a goal, it should not compromise image quality.[11][12] * Image Reconstruction: Utilize modern reconstruction algorithms, such as those incorporating time-of-flight (TOF) or deep learning, which can improve signal-to-noise ratio.[12] |
| High background throughout the abdomen. | This could be due to improper patient preparation, such as not fasting, which can alter the biodistribution of the tracer. | * Confirm Patient Compliance: Verify that the patient has followed all preparation instructions, particularly fasting for at least 6-8 hours before the scan.[8][13] * Check Blood Glucose: For FDG-PET/CT, high blood glucose is a known issue. While less critical for non-FDG tracers, ensuring normal physiological ranges is good practice.[8] |
Data Presentation: Biodistribution of Cyp11B2 PET Tracers
The following tables summarize biodistribution data for different Cyp11B2-targeted PET tracers in preclinical models, presented as a percentage of the injected dose per gram of tissue (%ID/g). This data illustrates typical uptake in target vs. background organs.
Table 1: Biodistribution of [¹⁸F]AldoView in Healthy Mice [3]
| Time Point | Adrenals (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Adrenal-to-Kidney Ratio |
| 15 min | 6.1 | 11.8 | 5.2 | 1.2 |
| 30 min | 4.0 | 12.4 | 5.7 | 0.7 |
| 60 min | 1.8 | - | - | - |
Table 2: Biodistribution of [¹⁸F]FAMTO in Rodents at 60 min Post-Injection [4]
| Organ | Adrenal Uptake Ratio |
| Liver | ~34% of Adrenal Uptake |
| All Other Organs | <12% of Adrenal Uptake |
Table 3: Biodistribution of [¹²⁵I]PDHQ-1 in ddY Mice [1]
| Time Point | Adrenals (%ID/g) |
| 5 min | 8.7 ± 1.7 |
| 60 min | 1.7 ± 1.3 |
Experimental Protocols
Protocol 1: Patient Preparation with Dexamethasone Suppression
This protocol is recommended when using a Cyp11B2 tracer with known affinity for CYP11B1 (e.g., [¹¹C]metomidate) to reduce background uptake in normal adrenal tissue.[2]
-
Patient Screening: Confirm the patient has no contraindications for dexamethasone.
-
Dexamethasone Administration: Administer 0.5 mg of dexamethasone orally every 6 hours.
-
Duration: Continue the regimen for 72 hours prior to the scheduled PET scan.[2]
-
Fasting: Instruct the patient to fast for a minimum of 6 hours before the tracer injection. Water is permitted.[8]
-
Medication Review: Review the patient's current medications. Certain drugs may interfere with tracer uptake.
Protocol 2: General PET/CT Image Acquisition for Adrenal Imaging
This protocol provides a general framework for image acquisition. Specific parameters should be optimized for the scanner and tracer used.
-
Patient Positioning: Position the patient supine on the scanner bed with arms raised to avoid artifacts in the chest and abdomen.
-
Tracer Administration: Administer the this compound radiotracer via intravenous injection. The dose should be calculated based on patient weight (e.g., 200-300 MBq for an adult).[8]
-
Uptake Period: Allow for an uptake period of approximately 60 minutes.[8] During this time, the patient should rest quietly to prevent tracer uptake in muscles.
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
PET Scan Acquisition:
-
Scan Range: Acquire images from the diaphragm to the pelvic floor, ensuring the adrenal glands are fully included.
-
Acquisition Time: Set the acquisition time to 2-3 minutes per bed position to ensure adequate image quality.[9][10]
-
Reconstruction: Reconstruct the PET data using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms. If available, use TOF and/or deep learning-based reconstruction.[12]
-
Visualizations
Caption: Workflow for optimizing Cyp11B2 PET imaging from patient preparation to analysis.
Caption: Relationship between experimental factors and the resulting signal and background.
References
- 1. Development of a CYP11B2 imaging tracer for primary aldosteronism: basic evaluation of iodine- and fluorine-incorporated pyridinyldihydroquinolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approach to the Patient With Primary Aldosteronism: Role of Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of [18F]AldoView as the First Highly Selective Aldosterone Synthase PET Tracer for Imaging of Primary Hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel CYP11B2-Specific Imaging Agent for Detection of Unilateral Subtypes of Primary Aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. mdpi.com [mdpi.com]
- 9. fbt.tums.ac.ir [fbt.tums.ac.ir]
- 10. Evaluation of the Effect of Acquisition Time on Image Quality of Adrenal Carcinoma PET/CT Scans | Frontiers in Biomedical Technologies [fbt.tums.ac.ir]
- 11. 18F-FDG dose reduction using deep learning-based PET reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 18F-FDG dose reduction using deep learning-based PET reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stanfordhealthcare.org [stanfordhealthcare.org]
Refining Cyp11B2-IN-2 Experimental Protocols for Reproducibility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental protocols involving Cyp11B2-IN-2 and other inhibitors of aldosterone (B195564) synthase. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments, promoting reproducibility and data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1] CYP11B2 is a cytochrome P450 monooxygenase that catalyzes the final three steps in the biosynthesis of aldosterone from 11-deoxycorticosterone.[1][2][3][4] By inhibiting this enzyme, this compound blocks the production of aldosterone, a hormone that regulates blood pressure and electrolyte balance.[5][6]
Q2: What is the significance of inhibiting Cyp11B2?
A2: Chronically elevated aldosterone levels are associated with various cardiovascular and renal diseases, including hypertension, heart failure, and kidney disease.[2] Directly inhibiting aldosterone production through Cyp11B2 is a therapeutic strategy to mitigate these pathological effects.[1][2]
Q3: What is the key challenge in developing selective Cyp11B2 inhibitors?
A3: A significant hurdle in developing Cyp11B2 inhibitors is achieving selectivity over CYP11B1 (11β-hydroxylase), the enzyme responsible for cortisol production.[2][7] Due to the high homology (93% sequence identity) between CYP11B2 and CYP11B1, many inhibitors show off-target effects by also suppressing cortisol synthesis.[7][8]
Q4: How does the inhibition of both CYP11B2 and CYP11B1 affect experimental outcomes?
A4: Non-selective inhibition can lead to a buildup of precursor steroids like 11-deoxycorticosterone (DOC) and 11-deoxycortisol.[2][9] This can have unintended biological consequences and complicate the interpretation of experimental results. For instance, elevated 11-DOC can activate the mineralocorticoid receptor (MR), potentially counteracting the intended therapeutic effect of aldosterone reduction.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low inhibitor potency (High IC50) | Poor inhibitor solubility or stability in the assay buffer. | Ensure the inhibitor is fully dissolved. Consider using a different solvent or adding a solubilizing agent compatible with your assay. Check the stability of the inhibitor under your experimental conditions (temperature, pH, light exposure). |
| Inappropriate substrate concentration. | The apparent IC50 value can be influenced by the substrate concentration. Use a substrate concentration at or below the Km value for the enzyme to obtain a more accurate IC50. | |
| Inactive enzyme. | Verify the activity of your recombinant CYP11B2 enzyme using a known potent inhibitor as a positive control. | |
| Inconsistent results between experiments | Variability in cell-based assays. | Ensure consistent cell passage number, confluency, and health. Serum batch variability can also affect results; consider using a single batch of serum for a set of experiments. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions of the inhibitor. | |
| Instability of reagents. | Prepare fresh solutions of inhibitors, substrates, and cofactors for each experiment. | |
| Unexpected off-target effects (e.g., changes in cortisol levels) | Lack of inhibitor selectivity. | Test the inhibitor's activity against CYP11B1 to determine its selectivity profile. If selectivity is low, consider using a more selective inhibitor or interpreting the results with caution, acknowledging the potential for off-target effects. |
| Non-specific binding. | High concentrations of the inhibitor may lead to non-specific binding to other proteins. Perform dose-response curves to identify the optimal concentration range. | |
| Difficulty in translating in vitro results to in vivo models | Poor pharmacokinetic properties of the inhibitor. | Assess the inhibitor's absorption, distribution, metabolism, and excretion (ADME) properties. Low bioavailability or rapid metabolism can lead to a lack of efficacy in vivo. |
| Inappropriate animal model. | The chosen animal model should be relevant to the disease being studied and should have a renin-angiotensin-aldosterone system that is responsive to the inhibitor. |
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of various compounds against human CYP11B2 and CYP11B1.
Table 1: In Vitro Inhibition of Human CYP11B2 and CYP11B1
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) | Reference |
| 7n | 9 | - | Modest | [1] |
| 14a | - | - | Greater inhibition of CYP11B1 | [1] |
| RO6836191 | - | - | ~100-fold | [8][9] |
| LCI699 | - | - | ~3.6-fold | [9] |
| Lorundrostat | - | - | 374-fold | [10] |
| CDP2230 | - | - | 15.8-fold | [11] |
Note: "-" indicates data not explicitly provided in the cited source.
Key Experimental Protocols
In Vitro Inhibition Assay (Cell-based)
This protocol is a generalized procedure based on methodologies described in the literature for assessing the inhibitory activity of compounds on CYP11B2 and CYP11B1.[2][8]
-
Cell Culture: Human renal leiomyoblastoma cells (or other suitable host cells) are stably transfected to express recombinant human or monkey CYP11B1 or CYP11B2.
-
Compound Preparation: The test inhibitor (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
Assay Procedure:
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with the various concentrations of the inhibitor for a specified time.
-
Initiate the enzymatic reaction by adding the respective substrate (e.g., 11-deoxycorticosterone for CYP11B2, 11-deoxycortisol for CYP11B1).
-
Incubate for a defined period to allow for product formation (aldosterone or cortisol).
-
Stop the reaction.
-
-
Product Quantification: The amount of aldosterone or cortisol produced is measured using a sensitive analytical method, such as HPLC-MS/MS or a specific immunoassay.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Evaluation of CYP11B2 Inhibitors
This protocol is a general representation of in vivo studies described for evaluating the efficacy of CYP11B2 inhibitors.[1]
-
Animal Model: A suitable animal model, such as rats or monkeys, is chosen.
-
Stimulation of Aldosterone Production: To establish a baseline, aldosterone production is often stimulated, for example, through an angiotensin-II (Ang-II) infusion.
-
Inhibitor Administration: The test inhibitor is administered orally or via another appropriate route at various doses.
-
Sample Collection: Blood samples are collected at different time points after inhibitor administration.
-
Hormone Measurement: Plasma concentrations of aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone) are measured using validated analytical methods.
-
Data Analysis: The reduction in plasma aldosterone concentration is calculated for each dose and time point to determine the in vivo efficacy of the inhibitor.
Visualizations
Signaling Pathway of Aldosterone Synthesis and Inhibition
Caption: Aldosterone synthesis pathway and the point of inhibition by this compound.
Experimental Workflow for In Vitro IC50 Determination
Caption: Workflow for determining the in vitro IC50 of this compound.
Logical Relationship of Inhibitor Selectivity
Caption: The importance of inhibitor selectivity for desired biological outcomes.
References
- 1. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. CYP11B2 Gene: Function, Role in Aldosterone Synthesis, and Health Implications [learn.mapmygenome.in]
- 5. Hypertension Risk Factor: CYP11B2 Variant [geneticlifehacks.com]
- 6. selfhacked.com [selfhacked.com]
- 7. Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Efficacy of Cyp11B2-IN-2 In Vivo: A Comparative Guide
For researchers and professionals in drug development, validating the in vivo efficacy of novel aldosterone (B195564) synthase inhibitors is a critical step. This guide provides a comparative analysis of Cyp11B2-IN-2 against other established inhibitors, supported by available experimental data. While in vivo efficacy data for this compound is not publicly available, this guide summarizes its known in vitro potency and juxtaposes it with the in vivo performance of alternative compounds.
Data Summary
The following tables provide a structured comparison of this compound and other significant Cyp11B2 inhibitors.
Table 1: In Vitro Potency of Cyp11B2 Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | CYP11B2 | 0.3 [1][2] |
| CYP11B1 | 3.8[3][4] | |
| Osilodrostat (LCI699) | CYP11B2 (human) | 0.7[2] |
| CYP11B2 (rat) | 160[2] | |
| CYP11B1 (human) | 35[2] | |
| Baxdrostat | CYP11B2 | Not specified |
| Vicadrostat | CYP11B2 | 48[2] |
Table 2: In Vivo Efficacy of Selected Cyp11B2 Inhibitors
| Compound | Animal Model | Dose | Effect on Aldosterone | Effect on Cortisol | Reference |
| Fadrozole (FAD 286A) | Spontaneously Hypertensive Rats | 10 mg/kg | 53% decrease in urinary aldosterone | Not specified | [5] |
| Spontaneously Hypertensive Rats | 30 mg/kg | 87% decrease in urinary aldosterone | Not specified | [5] | |
| Osilodrostat (LCI699) | Angiotensin II-infused Rats | 0.1 - 3 mg/kg | Dose-dependent inhibition | Not specified | [6] |
| ACTH-infused Rats | 1 - 100 mg/kg | Dose-dependent inhibition | Not specified | [6] | |
| Cynomolgus Monkeys (ACTH-stimulated) | 5 - 150 µg/kg | Dose-dependent inhibition (up to 90% decrease) | No significant inhibition | [6] | |
| Patients with Primary Aldosteronism | 0.5 mg BID for 2 weeks, then 1.0 mg BID for 2 weeks | Significant decrease in plasma aldosterone | Plasma cortisol response to ACTH was blunted | [7] | |
| Baxdrostat | Patients with Resistant Hypertension | 2 mg once a day | Significant reduction | Not specified | [8][9] |
| Lorundrostat | Patients with Resistant Hypertension | 50 mg once a day | Significant reduction | Not specified | [8][9] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental procedures for evaluating these inhibitors, the following diagrams are provided.
The diagram above illustrates the key steps in aldosterone production within the zona glomerulosa cells of the adrenal cortex, starting from external stimuli to the final synthesis of aldosterone, and highlights the inhibitory action of Cyp11B2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Investigation of aldosterone-synthase inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Comparative efficacy and safety of aldosterone synthase inhibitors in hypertension: a Bayesian network meta-analysis of randomised controlled rials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
A Comparative Guide to CYP11B2 Inhibitors: Cyp11B2-IN-2 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel pyrimidine-based CYP11B2 inhibitor, here designated as Cyp11B2-IN-2 (based on the highly selective compound "22" from recent literature), with other significant CYP11B2 inhibitors: Osilodrostat (LCI699), Baxdrostat, and Fadrozole. This objective analysis is supported by experimental data on their potency, selectivity, and in vivo efficacy, offering valuable insights for research and development in cardiovascular and endocrine disorders.
Introduction to CYP11B2 Inhibition
Aldosterone (B195564) synthase (CYP11B2) is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final steps of aldosterone synthesis.[1] Elevated aldosterone levels are implicated in various cardiovascular diseases, including hypertension and heart failure, making CYP11B2 a prime therapeutic target.[1] The primary challenge in developing CYP11B2 inhibitors is achieving high selectivity against the closely related steroid 11β-hydroxylase (CYP11B1), which is essential for cortisol production.[1] Off-target inhibition of CYP11B1 can lead to adrenal insufficiency. This guide examines the performance of this compound, a next-generation selective inhibitor, in the context of established and emerging compounds.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and selectivity of this compound and other key CYP11B2 inhibitors.
Table 1: In Vitro Inhibitory Potency (IC50) Against Human CYP11B2 and CYP11B1
| Inhibitor | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| This compound (Compound 22) | ~25.7 | >10,000 | >389 |
| Osilodrostat (LCI699) | 0.7[2] | 35[1] | ~50 |
| Baxdrostat | Not explicitly found | Not explicitly found | ~100-fold selective for CYP11B2 over CYP11B1 |
| Fadrozole (racemic) | ~32.37 (R-enantiomer) | Not explicitly found | Low |
Table 2: In Vivo Efficacy in Cynomolgus Monkeys
| Inhibitor | Dose | Effect on Aldosterone | Effect on Cortisol |
| This compound (Compound 22) | 1 mg/kg | Significant reduction | No significant change |
| Osilodrostat (LCI699) | 0.5 mg/kg | Significant reduction | Significant increase in precursors |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human CYP11B2 and CYP11B1.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CYP11B2 and CYP11B1 enzymes are expressed in a suitable system (e.g., E. coli or insect cells) and purified. The substrates, 11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1, are prepared in a suitable buffer.
-
Incubation: The reaction mixture contains the recombinant enzyme, the substrate, a cofactor system (e.g., NADPH-adrenodoxin reductase and adrenodoxin), and varying concentrations of the inhibitor in a total volume of 100 µL of 0.1 M potassium phosphate (B84403) buffer (pH 7.4).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and incubated for a specific time (e.g., 30 minutes) at 37°C. The reaction is terminated by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog of the product).
-
Analysis: The mixture is centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the product formation (aldosterone for CYP11B2 and cortisol for CYP11B1).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Evaluation in Cynomolgus Monkeys
Objective: To assess the in vivo efficacy and selectivity of CYP11B2 inhibitors.
Methodology:
-
Animal Model: Conscious, chair-restrained male cynomolgus monkeys are used.
-
Drug Administration: Test compounds are administered orally at various doses.
-
ACTH Challenge: To stimulate steroidogenesis, adrenocorticotropic hormone (ACTH) is administered intravenously.
-
Blood Sampling: Blood samples are collected at baseline and at multiple time points after drug administration and ACTH challenge.
-
Hormone Analysis: Plasma concentrations of aldosterone, cortisol, and their precursors are quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage inhibition of aldosterone and the effect on cortisol levels are calculated relative to vehicle-treated control animals.
Signaling Pathways and Experimental Workflows
Caption: Aldosterone Synthesis Pathway.
Caption: In Vitro Inhibition Assay Workflow.
Caption: In Vivo Efficacy Evaluation Workflow.
Discussion and Conclusion
The comparative data highlight the superior selectivity of the novel pyrimidine-based inhibitor, this compound (Compound 22), for CYP11B2 over CYP11B1. This high selectivity is a significant advancement in the field, as it minimizes the risk of disrupting cortisol synthesis, a major drawback of less selective inhibitors like Osilodrostat (LCI699). While Baxdrostat also exhibits high selectivity, the quantitative IC50 data for direct comparison were not as readily available in the reviewed literature. Fadrozole, an earlier generation inhibitor, demonstrates the lowest selectivity among the compared compounds.
The in vivo studies in cynomolgus monkeys further support the selective action of this compound, demonstrating a significant reduction in aldosterone with no considerable impact on cortisol levels. In contrast, Osilodrostat treatment leads to an accumulation of cortisol precursors, indicative of CYP11B1 inhibition.
References
A Head-to-Head Battle of Selectivity: Cyp11B2-IN-2 vs. LCI699 for Aldosterone Synthase Inhibition
For researchers and drug development professionals navigating the landscape of aldosterone (B195564) synthase (Cyp11B2) inhibitors, the choice between investigational compounds hinges on a critical attribute: selectivity. This guide provides an objective comparison of two prominent inhibitors, Cyp11B2-IN-2 and LCI699 (Osilodrostat), focusing on their selectivity for Cyp11B2 over the closely related steroid 11β-hydroxylase (Cyp11B1). Supported by experimental data, this comparison aims to equip scientists with the necessary information to make informed decisions for their research.
The quest for selective Cyp11B2 inhibitors is driven by the desire to modulate aldosterone production, a key factor in various cardiovascular diseases, without disrupting the crucial cortisol synthesis pathway mediated by Cyp11B1. Inhibition of Cyp11B1 can lead to adrenal insufficiency, a significant and undesirable side effect. Therefore, a higher selectivity ratio for Cyp11B2 over Cyp11B1 is a paramount goal in the development of new therapeutic agents.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory activities (IC50 values) of this compound and LCI699 against human Cyp11B2 and Cyp11B1. A lower IC50 value indicates greater potency. The selectivity index is calculated as the ratio of the IC50 for Cyp11B1 to the IC50 for Cyp11B2, with a higher value indicating greater selectivity for Cyp11B2.
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (Cyp11B1/Cyp11B2) |
| This compound | Cyp11B2 | 0.3[1] | ~12.7 |
| Cyp11B1 | 3.8[1] | ||
| LCI699 (Osilodrostat) | Cyp11B2 | 0.7 | ~3.6 |
| Cyp11B1 | 2.5 |
Note: IC50 values for LCI699 can vary between different studies and experimental systems. The values presented here are representative examples.
The data clearly indicates that while both compounds are potent inhibitors of Cyp11B2, this compound demonstrates a significantly higher degree of selectivity for aldosterone synthase over steroid 11β-hydroxylase.
Deep Dive into Experimental Methodologies
The determination of the inhibitory potency and selectivity of these compounds relies on robust in vitro assays. The most common approaches utilize either human adrenocortical carcinoma cell lines, such as NCI-H295R, which endogenously express the necessary steroidogenic enzymes, or engineered cell lines, like V79 Chinese hamster lung cells, that are stably transfected to express human Cyp11B1 or Cyp11B2.
General Experimental Protocol for IC50 Determination:
-
Cell Culture: NCI-H295R cells are cultured in a suitable medium supplemented with factors that support steroidogenesis. For V79 cells, separate cell lines expressing either human Cyp11B1 or Cyp11B2 are maintained.
-
Compound Incubation: The cells are treated with a range of concentrations of the inhibitor (e.g., this compound or LCI699).
-
Substrate Addition: To initiate the enzymatic reaction, a specific substrate is added to the cell culture. For assessing Cyp11B2 activity, 11-deoxycorticosterone is typically used, which is converted to aldosterone. For Cyp11B1 activity, 11-deoxycortisol is the substrate, which is converted to cortisol.
-
Incubation Period: The cells are incubated with the substrate and inhibitor for a defined period to allow for the enzymatic conversion.
-
Product Quantification: The amount of the product (aldosterone or cortisol) in the cell supernatant is quantified using sensitive analytical methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in the production of the steroid product, as compared to untreated control cells, is determined and reported as the IC50 value.
Visualizing the Mechanism of Action
To better understand the roles of Cyp11B2 and Cyp11B1 and the impact of their inhibition, the following diagrams illustrate the steroidogenesis pathway and the experimental workflow.
Caption: Simplified steroidogenesis pathway highlighting the roles of Cyp11B2 and Cyp11B1 and the inhibitory action of this compound and LCI699.
References
Head-to-Head Comparison: Cyp11B2-IN-2 vs. Fadrozole as Aldosterone Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Key Cyp11B2 Inhibitors
In the landscape of cardiovascular and endocrine research, the inhibition of aldosterone (B195564) synthase (Cyp11B2) presents a promising therapeutic strategy for conditions such as hypertension and heart failure. This guide provides a detailed head-to-head comparison of two notable Cyp11B2 inhibitors: Cyp11B2-IN-2, a potent research compound with potential for diagnostic imaging, and fadrozole (B1662666), a well-established aromatase inhibitor that also exhibits significant activity against Cyp11B2. This comparison focuses on their mechanism of action, potency, selectivity, and available pharmacokinetic data, supported by experimental protocols and visual diagrams to facilitate a comprehensive understanding.
Mechanism of Action: Targeting the Final Step of Aldosterone Synthesis
Both this compound and fadrozole exert their primary effect by inhibiting Cyp11B2, a key enzyme in the adrenal cortex responsible for the final and rate-limiting steps in aldosterone biosynthesis. Cyp11B2, a mitochondrial cytochrome P450 enzyme, catalyzes the conversion of 11-deoxycorticosterone to aldosterone through a series of hydroxylation and oxidation reactions. By blocking this enzyme, these inhibitors effectively reduce aldosterone levels, thereby mitigating its downstream effects on blood pressure and electrolyte balance.
Fadrozole, however, is a racemic mixture, and its enantiomers display distinct inhibitory profiles. The (R)-enantiomer of fadrozole is a potent inhibitor of Cyp11B2, while the (S)-enantiomer is a more potent inhibitor of Cyp11B1 (11β-hydroxylase), the enzyme responsible for the final step of cortisol synthesis.[1] This lack of selectivity in the racemic mixture is a critical consideration in its therapeutic application. Fadrozole is also a known inhibitor of aromatase (CYP19A1), the enzyme that converts androgens to estrogens.[1]
This compound, also identified as Compound 10k in scientific literature, is a highly potent inhibitor of Cyp11B2.[2] Its development has been primarily focused on its potential as a selective PET tracer for the diagnosis of primary aldosteronism.[2]
Potency and Selectivity: A Quantitative Comparison
The efficacy of a Cyp11B2 inhibitor is determined by its potency (typically measured as IC50 or Ki values) and its selectivity against other closely related cytochrome P450 enzymes, particularly Cyp11B1 and aromatase (Cyp19A1). High selectivity for Cyp11B2 over Cyp11B1 is crucial to avoid suppression of cortisol production, which can lead to serious side effects.
| Inhibitor | Target | IC50 (nM) | Selectivity (Cyp11B1/Cyp11B2) | Reference |
| This compound (Compound 10k) | Cyp11B2 | 0.3 | 12.7 | [2] |
| Cyp11B1 | 3.8 | [2] | ||
| (R)-Fadrozole | Cyp11B2 | Potent inhibitor | Not highly selective | [1] |
| Cyp11B1 | Potent inhibitor | [1] | ||
| (S)-Fadrozole | Cyp11B2 | Lower activity | [1] | |
| Cyp11B1 | Potent inhibitor | [1] | ||
| Aromatase (CYP19A1) | Potent inhibitor | [1] |
Note: Direct comparative IC50 values for the enantiomers of fadrozole against Cyp11B2 and Cyp11B1 are not consistently reported across all literature, with descriptions often being qualitative ("potent" or "lower activity"). The selectivity of racemic fadrozole is poor due to the opposing activities of its enantiomers.
Pharmacokinetic Properties
Pharmacokinetic profiles are critical for determining the dosing regimen and therapeutic window of a drug candidate.
| Inhibitor | Key Pharmacokinetic Parameters | Species | Reference |
| This compound | No publicly available data. | ||
| Fadrozole | Absorption: Rapidly absorbed after oral dosing. | Human | [3][4] |
| Tmax: 1-2 hours. | Human | [3][4] | |
| Half-life (t1/2): Approximately 10.5 hours. | Human | [3][4] | |
| Clearance: Oral clearance is dose-independent. | Human | [5] |
The lack of available pharmacokinetic data for this compound limits a direct comparison in this regard and highlights its current status as a preclinical research tool.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of enzyme inhibitors.
In Vitro Enzyme Inhibition Assay (Recombinant Human Cyp11B2 and Cyp11B1)
This assay determines the potency of an inhibitor against purified enzymes.
Methodology:
-
Enzyme Preparation: Use commercially available recombinant human Cyp11B2 or Cyp11B1 expressed in a suitable system (e.g., insect or mammalian cells).
-
Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing cofactors such as NADPH.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (this compound or fadrozole) in the assay buffer.
-
Assay Procedure:
-
In a microplate, add the assay buffer, the recombinant enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the substrate (11-deoxycorticosterone for Cyp11B2 or 11-deoxycortisol for Cyp11B1).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., acetonitrile (B52724) or a strong acid).
-
-
Product Quantification: Analyze the formation of the product (aldosterone or cortisol) using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Aldosterone and Cortisol Secretion Assay (NCI-H295R Cells)
This assay evaluates the inhibitor's activity in a more physiologically relevant cellular context.
Methodology:
-
Cell Culture: Culture NCI-H295R human adrenocortical carcinoma cells in a suitable medium supplemented with serum and other necessary factors.
-
Cell Plating: Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment:
-
Replace the culture medium with a fresh medium containing various concentrations of the test inhibitor.
-
Include a vehicle control (e.g., DMSO).
-
-
Stimulation: Stimulate steroidogenesis by adding an appropriate agonist, such as angiotensin II or forskolin, to the culture medium.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Hormone Quantification: Measure the concentration of aldosterone and cortisol in the supernatant using commercially available ELISA kits or LC-MS/MS.
-
Data Analysis: Normalize the hormone levels to the total protein content of the cells in each well. Calculate the percentage of inhibition and determine the IC50 values.
In Vivo Animal Model (Angiotensin II-Infused Rat Model)
This model assesses the in vivo efficacy of the inhibitor in a hypertensive state.
Methodology:
-
Animal Model: Use a suitable rat strain, such as Sprague-Dawley rats.
-
Induction of Hypertension: Implant osmotic minipumps for the continuous subcutaneous infusion of angiotensin II to induce hypertension and elevate aldosterone levels.
-
Inhibitor Administration: Administer the test inhibitor orally or intravenously at different doses. A vehicle control group should be included.
-
Monitoring:
-
Monitor blood pressure regularly using tail-cuff plethysmography or telemetry.
-
Collect blood and urine samples at various time points before and after inhibitor administration.
-
-
Biochemical Analysis: Measure plasma and urinary concentrations of aldosterone, corticosterone, and other relevant electrolytes.
-
Data Analysis: Evaluate the dose-dependent effects of the inhibitor on blood pressure and hormone levels.
Summary and Conclusion
This head-to-head comparison reveals that while both this compound and fadrozole are potent inhibitors of Cyp11B2, they have distinct profiles that make them suitable for different applications.
This compound is a highly potent and relatively selective inhibitor of Cyp11B2. Its primary utility, as suggested by the available literature, lies in its potential as a diagnostic imaging agent for primary aldosteronism. The lack of publicly available pharmacokinetic data currently limits its assessment as a potential therapeutic agent.
Fadrozole , on the other hand, is a well-characterized compound with known human pharmacokinetics. However, its clinical utility as a selective Cyp11B2 inhibitor is hampered by its racemic nature. The (R)-enantiomer's potent inhibition of Cyp11B2 is accompanied by the (S)-enantiomer's potent inhibition of Cyp11B1 and aromatase, leading to a non-selective profile and the potential for significant side effects related to cortisol and estrogen suppression.
For researchers in drug development, this compound represents a valuable tool for in vitro and potentially in vivo imaging studies of Cyp11B2. In contrast, fadrozole, particularly its (R)-enantiomer, serves as an important reference compound in the development of more selective second-generation aldosterone synthase inhibitors. The key challenge in this field remains the development of inhibitors with high potency for Cyp11B2 and a substantial selectivity window over Cyp11B1 and other critical CYP enzymes to ensure a favorable safety profile for chronic therapeutic use. Further research into the pharmacokinetic and pharmacodynamic properties of novel inhibitors like this compound is warranted to explore their full therapeutic potential.
References
- 1. Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Dose proportionality and population characteristics of oral fadrozole hydrochloride, an aromatase inhibitor, in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PET Tracers for In Vivo Validation of Aldosterone Synthase (Cyp11B2)
For Researchers, Scientists, and Drug Development Professionals
The accurate in vivo visualization of aldosterone (B195564) synthase (Cyp11B2) is critical for the diagnosis and management of primary aldosteronism, the most common cause of secondary hypertension. Positron Emission Tomography (PET) imaging with specific tracers offers a non-invasive method to identify aldosterone-producing adenomas and guide treatment decisions. While the specific tracer "Cyp11B2-IN-2" does not appear in published literature, a number of promising alternatives have undergone significant in vivo validation. This guide provides an objective comparison of their performance, supported by experimental data.
Performance Comparison of Cyp11B2 PET Tracers
The ideal PET tracer for Cyp11B2 should exhibit high selectivity over the highly homologous cortisol-producing enzyme, Cyp11B1, to minimize off-target binding and the need for patient pre-treatment with dexamethasone (B1670325). The following table summarizes key performance data for prominent Cyp11B2 PET tracers.
| Tracer | Target | Selectivity (CYP11B2 vs CYP11B1) | Key In Vivo Findings | Reference |
| [18F]AldoView | Cyp11B2 | High (IC50: 4.7 nM vs 435 nM)[1] | Favorable pharmacokinetic profile in mice with rapid distribution and clearance.[2] In humans, demonstrated high uptake in aldosterone-producing adenomas (mean SUVmax of 15.73 ± 8.57) and was well-tolerated.[3] | [1][4][2][3] |
| [11C]Metomidate (MTO) | Cyp11B1/Cyp11B2 | Low | Can distinguish unilateral from bilateral disease but requires dexamethasone pretreatment to suppress cortisol production and reduce background signal.[5] Concordance with adrenal venous sampling (AVS) was 55% in unilateral and 44% in bilateral primary aldosteronism in one study.[6] | [5][6][7] |
| [123I]Iodometomidate (IMTO) | Cyp11B1/Cyp11B2 | Low | Used for SPECT-CT imaging and also requires dexamethasone pretreatment.[5] Showed similar accumulation in both CYP11B2 and CYP11B1 regions in human adrenal sections.[8] | [5][8] |
| [18F]CDP2230 | Cyp11B2 | Higher than MTO analogues | Showed more specific binding to CYP11B2-expressing regions in vitro compared to [123I]IMTO and favorable biodistribution in rats with low background uptake.[5] | [5] |
| Pyridinyldihydroquinolinone (PDHQ) Derivatives | Cyp11B2 | High (PDHQ-1 showed >200-fold selectivity)[9] | Preclinical evaluation of [125I]PDHQ-1 in mice showed rapid accumulation in the adrenal gland. Autoradiography of human adrenal sections showed 4.4-fold higher accumulation in CYP11B2 regions compared to CYP11B1 regions.[8][10] | [8][9][10][11] |
| [68Ga]Pentixafor | CXCR4 Receptor | N/A (Targets different pathway) | Accurately identified sub-types of primary aldosteronism, outperforming traditional methods in a recent study.[12] | [12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the aldosterone synthesis pathway targeted by these tracers and a general workflow for their in vivo validation.
Caption: Aldosterone synthesis pathway highlighting the role of Cyp11B2 and the inhibitory action of PET tracers.
Caption: A generalized workflow for the preclinical and clinical validation of a novel PET tracer.
Experimental Protocols
In Vivo Biodistribution of [18F]AldoView in Mice
-
Subjects: Healthy female BALB/c mice.
-
Tracer Administration: Intravenous injection of [18F]AldoView.
-
Time Points: Tissues were collected at various time points post-injection (e.g., 30 and 60 minutes).
-
Tissue Analysis: Tissues of interest (adrenals, kidneys, liver, etc.) were dissected, weighed, and the radioactivity was measured using a gamma counter.
-
Data Expression: Results were expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Key Findings: In mice, [18F]AldoView demonstrated a favorable pharmacokinetic profile with rapid distribution and clearance.[2] Adrenal uptake was observed, with adrenal-to-kidney ratios being an important metric for assessing specificity.[9]
First-in-Human PET/CT Imaging with [18F]AldoView
-
Participants: The study included healthy volunteers and patients with primary aldosteronism.[3]
-
Tracer Administration: A single intravenous dose of [18F]AldoView was administered.
-
Imaging Protocol: Whole-body PET/CT scans were performed at a specified time (e.g., 60 minutes) post-injection.[3]
-
Image Analysis: The standardized uptake value (SUV) was calculated for adrenal lesions and other tissues. The lesion-to-liver ratio (LLR) and lesion-to-adrenal ratio (LAR) were also determined.[3]
-
Safety Monitoring: Participants were monitored for any adverse events.[3]
-
Key Findings: The tracer was well-tolerated. PET/CT imaging successfully identified aldosterone-producing adenomas and nodules in patients with primary aldosteronism, with no significant uptake in patients with other adrenal conditions.[3]
In Vitro Autoradiography of [125I]PDHQ-1
-
Tissue: Human adrenal sections containing aldosterone-producing adenomas.
-
Method: Tissue sections were incubated with the radiolabeled tracer ([125I]PDHQ-1).
-
Imaging: The distribution of the tracer within the tissue was visualized using autoradiography.
-
Comparison: Adjacent tissue sections were stained for CYP11B2 and CYP11B1 via immunohistochemistry to correlate tracer binding with enzyme expression.
-
Key Findings: [125I]PDHQ-1 showed a 4.4-fold higher accumulation in the CYP11B2 region compared to the CYP11B1 region, demonstrating its high selectivity.[8] In contrast, [125I]IMTO showed similar accumulation in both regions.[8]
References
- 1. Development of [18F]AldoView as the First Highly Selective Aldosterone Synthase PET Tracer for Imaging of Primary Hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. First-in-Human Evaluation of [ 18 F]AldoView: A Highly Selective PET Tracer for Aldosterone Synthase Imaging in Primary Aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Functional imaging with 11C-metomidate PET for subtype diagnosis in primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of a CYP11B2 imaging tracer for primary aldosteronism: basic evaluation of iodine- and fluorine-incorporated pyridinyldihydroquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a CYP11B2 imaging tracer for primary aldosteronism: basic evaluation of iodine- and fluorine-incorporated pyridinyldihydroquinolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
Assessing the Specificity of CYP11B2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of a hypothetical selective aldosterone (B195564) synthase inhibitor, herein designated Cyp11B2-IN-2, for its target enzyme, CYP11B2, over the closely related 11β-hydroxylase, CYP11B1. Due to the high degree of homology between these two enzymes, achieving selectivity is a critical challenge in the development of therapeutic agents targeting the renin-angiotensin-aldosterone system. This document outlines the experimental data and protocols necessary for such an assessment, using a known selective inhibitor as a benchmark for comparison.
Introduction to CYP11B1 and CYP11B2
CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase) are two key enzymes in the adrenal steroidogenesis pathway. Both are located in the inner mitochondrial membrane of adrenal cortical cells.[1] CYP11B1 is primarily responsible for the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol.[2] Conversely, CYP11B2 catalyzes the final three steps in aldosterone synthesis from 11-deoxycorticosterone.[3][4][5][6] Despite their distinct physiological roles, these enzymes share approximately 93% amino acid sequence identity, making the design of selective inhibitors a significant challenge.[3][7] Inhibition of CYP11B1 can lead to a deficiency in cortisol production and an accumulation of precursor steroids, which can have undesirable side effects. Therefore, a high degree of selectivity for CYP11B2 is a crucial attribute for any potential therapeutic aldosterone synthase inhibitor.
Comparative Inhibitory Potency
To assess the specificity of this compound, its inhibitory activity against both CYP11B2 and CYP11B1 must be quantified and compared to a reference compound with established selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) |
| This compound (Hypothetical) | 1.5 | 180 | 120 |
| Reference Inhibitor (e.g., RO6836191) | 1.3 | >130 | >100 |
| Non-selective Inhibitor (e.g., LCI699) | 0.7 | 2.5 | 3.5 |
Note: Data for the reference and non-selective inhibitors are derived from published studies for illustrative purposes.[3][4]
Experimental Protocols
The determination of IC50 values requires robust and reproducible experimental protocols. Below are outlines of standard in vitro methods used to assess the potency and selectivity of CYP11B2 inhibitors.
In Vitro Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified, recombinant CYP11B1 and CYP11B2.
Objective: To determine the IC50 values of this compound for human CYP11B1 and CYP11B2.
Materials:
-
Recombinant human CYP11B1 and CYP11B2 enzymes.
-
Adrenodoxin (B1173346) and adrenodoxin reductase (required for electron transfer).[7][8]
-
Substrates: 11-deoxycortisol for CYP11B1 and 11-deoxycorticosterone for CYP11B2.[8]
-
This compound and a reference inhibitor.
-
Assay buffer and cofactors (e.g., NADPH).
-
Detection system (e.g., LC-MS/MS) to quantify the product (cortisol or aldosterone).
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor.
-
In a multi-well plate, combine the recombinant enzyme, adrenodoxin, adrenodoxin reductase, and the appropriate substrate.
-
Add the different concentrations of the inhibitors to the wells.
-
Initiate the enzymatic reaction by adding NADPH.
-
Incubate for a specified time at 37°C.
-
Stop the reaction (e.g., by adding a quenching solvent).
-
Analyze the formation of the product (cortisol for CYP11B1, aldosterone for CYP11B2) using LC-MS/MS.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay in NCI-H295R Cells
The NCI-H295R human adrenocortical carcinoma cell line is a well-established model as it expresses both CYP11B1 and CYP11B2 and produces both cortisol and aldosterone.
Objective: To evaluate the inhibitory effect of this compound on aldosterone and cortisol production in a cellular context.
Materials:
-
NCI-H295R cells.
-
Cell culture medium and supplements.
-
Angiotensin II (to stimulate aldosterone production).
-
Forskolin or ACTH (to stimulate cortisol production).
-
This compound and a reference inhibitor.
-
ELISA kits or LC-MS/MS for aldosterone and cortisol quantification.
Procedure:
-
Culture NCI-H295R cells in multi-well plates until they reach the desired confluency.
-
Replace the medium with fresh medium containing serial dilutions of this compound or the reference inhibitor.
-
Stimulate the cells with angiotensin II to induce aldosterone production or with forskolin/ACTH for cortisol production.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of aldosterone and cortisol in the supernatant using a validated method.
-
Calculate the percentage of inhibition for both hormones at each inhibitor concentration and determine the IC50 values.
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: Simplified steroidogenesis pathway highlighting the roles of CYP11B1 and CYP11B2.
Caption: Experimental workflow for determining in vitro IC50 values.
Conclusion
The assessment of selectivity is paramount in the development of CYP11B2 inhibitors. A comprehensive evaluation using both enzymatic and cell-based assays provides a clear understanding of a compound's specificity. For a compound like the hypothetical this compound, a high selectivity ratio, as illustrated in the data table, would indicate a promising profile for further development, with a potentially lower risk of disrupting the cortisol axis. The methodologies and comparative data presented in this guide offer a framework for the rigorous evaluation of novel aldosterone synthase inhibitors.
References
- 1. Steroid 11β-hydroxylase - Wikipedia [en.wikipedia.org]
- 2. CYP11B1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. uniprot.org [uniprot.org]
- 7. Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Cyp11B2-IN-2 inhibition studies
A Comparative Guide to the Inhibition of Aldosterone (B195564) Synthase (CYP11B2)
The reproducibility of studies investigating the inhibition of aldosterone synthase (CYP11B2) is critical for the development of therapeutic agents targeting cardiovascular diseases such as hypertension and heart failure. This guide provides a comparative analysis of various CYP11B2 inhibitors, summarizing their performance based on available experimental data. It details the methodologies of key experiments to facilitate replication and further research.
Quantitative Comparison of CYP11B2 Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic parameters of several CYP11B2 inhibitors.
Table 1: In Vitro Inhibition of Human CYP11B1 and CYP11B2
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| Compound 22 | 13 (monkey) | 8850 (monkey) | 702 |
| RO6836191 | Potent (Ki not specified) | - | 100-fold (human), 800-fold (monkey) |
| Compound 7n | - | - | Modest selectivity |
| Compound 12a | 17 | Potent CYP19 inhibition | - |
| Compound 7a | 56 | - | - |
| Compound 7b | 37 | - | - |
| Atractylenolide-I | Significantly inhibits ALD production | No significant effect on cortisol synthesis | High |
| LCI699 | - | - | Non-selective |
Data extracted from multiple sources, selectivity is a key parameter due to the high homology between CYP11B2 and CYP11B1.[1][2][3][4][5]
Table 2: Pharmacokinetic Parameters of Pyrimidine-Based CYP11B2 Inhibitors
| Compound | Dosing Vehicle | In Vitro Stability | Aqueous Solubility (pH 7.4) |
| Compound 22 | 0.5% CMC, 0.1% Tween-80, 1% DMSO | Excellent | 9 µM |
This table highlights the developability profile of a selective inhibitor.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in the evaluation of CYP11B2 inhibitors.
In Vitro Inhibition Assays
-
Recombinant Enzyme Assays : Inhibition of human recombinant CYP11B2 or CYP11B1 is a common primary assay. The activity is monitored by measuring the conversion of a substrate to a product, often using HPLC-MS for detection.[1]
-
Cell-Based Assays :
-
NCI-H295R Cells : This human adrenocortical carcinoma cell line is widely used to assess the inhibition of aldosterone and cortisol production. Cells are treated with the test compounds, and the levels of steroids in the supernatant are measured.[3][4]
-
Transfected Cell Lines : Human renal leiomyoblastoma cells (ATCC CRL1440) expressing recombinant human or cynomolgus CYP11B1 and CYP11B2 enzymes are also utilized. Cortisol or aldosterone production is measured in the presence of the respective substrate.[2]
-
-
CO Difference Spectroscopy Assay : This assay is used to determine if a compound directly interacts with the heme iron of the CYP450 enzyme. The recombinant CYP11B2 or CYP11B1 protein is incubated with the test compound, reduced, and complexed with carbon monoxide. The resulting spectrum is analyzed.[4]
-
Cellular Thermal Shift Assay (CETSA) : CETSA can be used to verify the binding of a compound to its target protein in a cellular context. The assay measures the change in thermal stability of the target protein upon ligand binding.[4]
In Vivo Evaluation
-
Animal Models :
-
Cynomolgus Monkeys : These non-human primates are used as a surrogate for human studies. The effects of inhibitors on plasma steroid levels (aldosterone, cortisol, and precursors) are often assessed after ACTH administration.[1][2]
-
Sprague-Dawley Rats : An angiotensin-II infusion model is used to stimulate aldosterone production and establish a baseline for evaluating the efficacy of inhibitors after oral administration.[3]
-
-
Pharmacokinetic Analysis : The pharmacokinetic profiles of the inhibitors are determined in animal models. This involves measuring plasma concentrations of the compound at various time points after administration to determine parameters like half-life and exposure.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding.
Caption: Aldosterone synthesis pathway and point of inhibition.
The diagram above illustrates the final steps of aldosterone synthesis catalyzed by CYP11B2 in the mitochondria.[1][2][6] The pathway is stimulated by physiological agonists like Angiotensin II, potassium, and ACTH.[2] CYP11B2 inhibitors block these steps, thereby reducing aldosterone production.
Caption: Generalized workflow for CYP11B2 inhibitor evaluation.
This workflow outlines the typical progression for identifying and characterizing novel CYP11B2 inhibitors, starting from initial in vitro screening to more complex in vivo studies in animal models.[1][2][3] This systematic approach allows for the thorough evaluation of potency, selectivity, and pharmacokinetic properties.
References
- 1. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
A Comparative Guide to Cyp11B2-IN-2: In Vitro and In Vivo Efficacy
This guide provides a comprehensive comparison of the aldosterone (B195564) synthase inhibitor, Cyp11B2-IN-2, with other notable alternatives. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for preclinical and clinical research.
Introduction to CYP11B2 Inhibition
Aldosterone synthase (CYP11B2) is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final steps of aldosterone synthesis. Elevated aldosterone levels are implicated in various cardiovascular diseases, including hypertension and heart failure. Consequently, the inhibition of CYP11B2 presents a promising therapeutic strategy. A significant challenge in developing CYP11B2 inhibitors is achieving high selectivity against the closely related enzyme, 11β-hydroxylase (CYP11B1), which is essential for cortisol production. Off-target inhibition of CYP11B1 can lead to undesirable side effects related to cortisol deficiency. This guide focuses on this compound, also identified as Cyp11B2-IN-1 or Compound 32 , and compares its performance with other known CYP11B2 inhibitors.
In Vitro Data Comparison
The following table summarizes the in vitro inhibitory activity of this compound and comparator compounds against human CYP11B2 and CYP11B1. The selectivity index is calculated as the ratio of the IC50 for CYP11B1 to the IC50 for CYP11B2, with a higher value indicating greater selectivity for CYP11B2.
| Compound | Target | IC50 (nM) | Selectivity Index (CYP11B1/CYP11B2) |
| This compound (Compound 32) | Human CYP11B2 | 2.3 [1] | 61.7 |
| Human CYP11B1 | 142 [1] | ||
| LCI-699 (Osilodrostat) | Human CYP11B2 | 0.7 | 3.6 - 50 |
| Human CYP11B1 | 2.5 - 35 | ||
| Compound 22 | Monkey CYP11B2 | 13 | >680 |
| Monkey CYP11B1 | 8850 |
In Vivo Data Comparison
The in vivo efficacy of this compound was evaluated in a rhesus monkey pharmacodynamic model. The study demonstrated a dose-dependent reduction in aldosterone levels with no significant impact on cortisol concentrations, highlighting its selectivity in a physiological setting.
| Compound | Animal Model | Dosing | Key Findings |
| This compound (Compound 32) | Rhesus Monkey | Intravenous | Dose-dependent reduction in aldosterone with no apparent effect on cortisol levels. [1][2] |
| LCI-699 (Osilodrostat) | Rhesus Monkey | Intravenous | Dose-dependent reduction in aldosterone and 18-hydroxycorticosterone.[3] |
| Compound 22 | Cynomolgus Monkey | Oral | Dose-dependent reduction of plasma aldosterone AUCs with no significant impact on plasma cortisol levels.[4] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the CYP11B2 signaling pathway and a general workflow for inhibitor testing.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cyp11B2-IN-2
The following guidelines provide a comprehensive, step-by-step protocol for the safe handling and disposal of Cyp11B2-IN-2, a potent inhibitor of aldosterone (B195564) synthase. These procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Given the potent nature of this research chemical, it is imperative to treat all waste containing this compound as hazardous.
Immediate Safety and Handling Precautions
All handling and disposal procedures for this compound and associated materials must be conducted while wearing appropriate personal protective equipment (PPE) and within a certified chemical fume hood to minimize exposure risk.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes and spills.
Summary of Disposal and Safety Information
| Aspect | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Due to its high potency as an enzyme inhibitor, this compound should be handled as a toxic chemical. |
| Solid Waste Disposal | Collect in a designated, sealed, and clearly labeled hazardous waste container. | To prevent accidental exposure and ensure proper handling by waste management personnel. |
| Liquid Waste Disposal | Collect all solutions containing this compound in a sealed, labeled, and chemical-resistant hazardous waste container. Do not dispose of down the drain. | To prevent the release of a potent inhibitor into the aquatic environment and to comply with regulations prohibiting the sewer disposal of hazardous chemicals. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, tubes) should be placed in the solid hazardous waste container. Non-disposable glassware must be decontaminated. | To ensure all traces of the potent inhibitor are contained and disposed of properly. |
| Empty Containers | The original container of this compound must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container as solid waste.[1] | To ensure the complete removal of the potent compound before the container is discarded. |
| Spill Management | In case of a spill, use an appropriate absorbent material, collect it in a sealed bag or container, and dispose of it as hazardous solid waste. | To contain the potent compound and prevent its spread in the laboratory environment. |
Step-by-Step Disposal Protocols
Disposal of Solid this compound Waste
-
Container Preparation: Obtain a designated hazardous waste container for solid chemical waste. Ensure the container is in good condition, has a secure lid, and is appropriately labeled.
-
Labeling: Clearly label the container as "Hazardous Waste" and list the contents, including "this compound."
-
Waste Collection: Place all solid waste contaminated with this compound, including unused compound, contaminated absorbent materials from spills, and contaminated disposable labware, into the designated container.
-
Storage: Keep the solid waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[2]
-
Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][4]
Disposal of Liquid this compound Waste
-
Container Selection: Use a chemical-resistant container with a secure, screw-top cap for the collection of liquid hazardous waste. The original solvent container can often be repurposed for this.
-
Labeling: Affix a "Hazardous Waste" label to the container and specify all constituents, including "this compound" and any solvents used.
-
Waste Collection: Collect all liquid waste containing this compound, including experimental solutions and the first rinse from cleaning contaminated glassware, in this container.[1] Do not mix with incompatible waste streams.[1][5]
-
Storage: Keep the liquid waste container tightly sealed and stored in secondary containment to prevent spills.[1] Store in a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS office for pickup and disposal of the liquid hazardous waste.[3]
Decontamination of Non-Disposable Glassware
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent that will dissolve this compound. Collect this initial rinsate in the designated liquid hazardous waste container.[1]
-
Subsequent Rinses: For highly potent compounds, it is recommended that the first three rinses be collected as hazardous waste.[1]
-
Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
Essential Safety and Operational Guide for Handling Cyp11B2-IN-2
Disclaimer: No specific Safety Data Sheet (SDS) for Cyp11B2-IN-2 was found during the information retrieval process. Therefore, this guidance is based on best practices for handling potent, novel research compounds with unknown hazard profiles. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough, institution-specific risk assessment before commencing any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent inhibitor of the enzyme aldosterone (B195564) synthase (CYP11B2)[1][2]. The operational and disposal plans herein are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to potent chemical inhibitors.[3][4][5] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[6] |
| Powered Air-Purifying Respirator (PAPR) | Consider for operations with a high potential for aerosol generation.[7] | |
| Hand Protection | Double Gloving (Nitrile or Neoprene) | Wear two pairs of chemical-resistant gloves.[6][7] The outer pair should be removed and disposed of immediately after handling the compound or in case of contamination. Check manufacturer-specific breakthrough times for the solvents in use. |
| Eye Protection | Chemical Safety Goggles or Face Shield | Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles when there is a significant splash hazard.[6][8] |
| Body Protection | Laboratory Coat (fully fastened) | A dedicated lab coat should be worn to protect skin and clothing.[6] For procedures with a higher risk of contamination, consider disposable coveralls.[7] |
| Foot Protection | Closed-Toe Shoes | Always wear substantial, closed-toe shoes in the laboratory.[8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of potent research compounds like this compound. The following protocol outlines the key steps from preparation to post-handling.
1. Pre-Handling Preparation:
-
Training: Ensure all personnel involved are trained on the potential hazards of and safe handling procedures for potent compounds.
-
Designated Area: Designate a specific area within a certified chemical fume hood for all manipulations of this compound.
-
Gather Materials: Assemble all necessary equipment and reagents, including pre-weighed vials, appropriate solvents, and waste containers, before bringing the compound into the handling area.
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
2. Handling the Compound (Solid and in Solution):
-
Weighing: If weighing is necessary, perform it within a balance enclosure inside the chemical fume hood to minimize aerosol generation.[6]
-
Dissolving: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing. Cap the container securely before mixing or sonicating.
-
Labeling: Clearly label all containers with the compound name ("this compound"), concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Containment: Perform all transfers and dilutions within the chemical fume hood to contain any potential spills or vapors.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[7]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory safety and environmental compliance. All waste contaminated with this compound must be treated as hazardous waste.[9][10]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, weighing papers, and disposable lab coats, in a dedicated, clearly labeled, and sealed hazardous waste container.[11]
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvents used.[11]
-
Sharps Waste: Any contaminated sharps (needles, scalpels) must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other chemical constituents and their approximate concentrations.[9]
-
Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[12] Do not dispose of any this compound waste down the drain or in the regular trash.[12]
-
For empty original containers, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing and defacing the label, the container may be disposed of as regular solid waste, pending institutional policies.[12][13]
Visual Workflow for Handling this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. researchchemshub.com [researchchemshub.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. trimaco.com [trimaco.com]
- 9. benchchem.com [benchchem.com]
- 10. reed.edu [reed.edu]
- 11. benchchem.com [benchchem.com]
- 12. vumc.org [vumc.org]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
